Methyl cis-9,10-methylenehexadecanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYIDOFTTFCXEO-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Occurrence of Methyl cis-9,10-methylenehexadecanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-9,10-methylenehexadecanoate is the methyl ester of cis-9,10-methylenehexadecanoic acid, a cyclopropane (B1198618) fatty acid (CPFA). CPFAs are characterized by a three-membered carbon ring within the fatty acyl chain. This structural feature imparts unique physicochemical properties to the molecules and the membranes in which they reside. While initially discovered in bacteria, the presence of these fatty acids, including cis-9,10-methylenehexadecanoic acid, has now been confirmed in a variety of organisms, including mammals. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its corresponding free fatty acid, with a focus on its presence in bacteria and mammalian tissues. It includes quantitative data, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
The presence of cis-9,10-methylenehexadecanoic acid has been identified in a range of biological systems, from prokaryotes to vertebrates. The compound typically exists as a component of phospholipids (B1166683) within cellular membranes, and its methyl ester form is primarily generated for analytical purposes.
In Bacteria
Escherichia coli is a well-documented source of cis-9,10-methylenehexadecanoic acid, where it is found in the phospholipid fraction.[1][2] The relative abundance of its methyl ester, following extraction and derivatization, has been quantified as a percentage of the total fatty acid methyl esters (FAMEs).
| Bacterial Species | Sample Type | Method | Relative Abundance (% of Total FAMEs) | Reference |
| Escherichia coli | Phospholipids | Gas-Liquid Chromatography | 21.8% | [2] |
In Mammalian Tissues
Endogenous cis-9,10-methylenehexadecanoic acid has been identified in the phospholipids of various mammalian tissues, including those of bovine, rat, and human origin.[3] Notably, it is found at the sn-2 position of phospholipids.[3] While its presence is confirmed, comprehensive quantitative data on its absolute concentration in different mammalian tissues is still an active area of research.
| Organism | Tissue | Location | Method | Concentration | Reference |
| Bovine | Heart | Submitochondrial Particles | LC-ESI-MS | Detected | [3] |
| Rat | Heart, Liver | Phospholipids | LC-ESI-MS, GC-MS | Detected | [3] |
| Human | Heart, Liver | Phospholipids | LC-ESI-MS, GC-MS | Detected | [3] |
In Other Organisms
Cyclopropane fatty acids, including cis-9,10-methylenehexadecanoic acid, have also been detected in other organisms, such as fish. In the mummichog (Fundulus heteroclitus), these fatty acids are thought to originate from their diet, which includes invertebrates that consume bacteria.[4] The highest concentrations were found in the roe, followed by female and then male fish, with immature fish showing higher levels than mature males.[4]
Biosynthesis of cis-9,10-methylenehexadecanoic Acid
The biosynthesis of cyclopropane fatty acids is a post-synthetic modification of existing unsaturated fatty acids within phospholipids. The key enzyme in this process is cyclopropane fatty acid (CFA) synthase.
The biosynthetic pathway can be summarized as follows:
-
Substrate: The precursor for cis-9,10-methylenehexadecanoic acid is palmitoleic acid (cis-9-hexadecenoic acid), which is already esterified to a phospholipid molecule in the cell membrane.
-
Methylene (B1212753) Donor: S-adenosyl-L-methionine (SAM) serves as the donor of the methylene (-CH2-) group.[5]
-
Enzymatic Reaction: CFA synthase catalyzes the transfer of the methylene group from SAM to the cis double bond of the palmitoleoyl moiety. This reaction results in the formation of the cyclopropane ring.
-
Product: The final product is a phospholipid containing cis-9,10-methylenehexadecanoic acid.
Biosynthesis of cis-9,10-Methylenehexadecanoyl-Phospholipid.
Experimental Protocols
The analysis of this compound typically involves three main stages: extraction of total lipids from the biological sample, transesterification of the fatty acids to their methyl esters, and subsequent analysis by chromatography coupled with mass spectrometry.
Lipid Extraction from Biological Tissues
This protocol is a general method for extracting total lipids from soft tissues.
Materials:
-
Frozen biological tissue
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it in a glass homogenization tube on ice.
-
Add 2 mL of an ice-cold 2:1 (v/v) mixture of chloroform and methanol.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Agitate the homogenate for 20 minutes at 4°C.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a direct transesterification method.
Materials:
-
Dried lipid extract
-
Methanol:acetyl chloride (20:1, v/v)
-
Distilled water
-
Heater block
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 1 mL of the methanol:acetyl chloride (20:1, v/v) methylation mixture and 0.5 mL of hexane.
-
Seal the tube and heat the mixture at 100°C for 10 minutes. A single phase should form.
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water to the tube. This will cause the mixture to separate into two phases.
-
Vortex the tube and then centrifuge to ensure complete phase separation.
-
The upper hexane phase, containing the FAMEs, is carefully transferred to a new vial for analysis.[1]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: CP-Sil 88 fused silica (B1680970) capillary column (100 m x 0.25 mm, 0.20 µm film thickness).[5]
-
Injector: Split injection (e.g., 100:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 160°C, hold for 80 minutes.
-
Ramp: Increase to 210°C at 10°C/min.
-
Hold: Maintain 210°C for 35 minutes.[5]
-
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detector Temperature: 250°C.
Experimental Workflow for the Analysis of this compound.
Conclusion
This compound, or more accurately its parent fatty acid, is a naturally occurring cyclopropane fatty acid found in both bacteria and, significantly, in mammalian tissues. Its unique structure, arising from the post-synthetic modification of palmitoleic acid within phospholipids, suggests important roles in membrane function and physiology. The provided protocols for extraction, derivatization, and GC-MS analysis offer a robust framework for the continued investigation of this intriguing molecule. Further research is warranted to fully elucidate the quantitative distribution of cis-9,10-methylenehexadecanoic acid across a wider range of biological systems and to understand its potential implications in health and disease, which may be of particular interest to drug development professionals.
References
- 1. w3.ual.es [w3.ual.es]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of cis-9,10-methylenehexadecanoic and cis-9, 10-methyleneoctadecanoic acids in the lipids of immature and mature Fundulus heteroclitus (L.), and in roe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate), Unsaturated fatty acid (CAS 10152-62-2) | Abcam [abcam.com]
The Biological Role of Methyl cis-9,10-methylenehexadecanoate in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-9,10-methylenehexadecanoate is the methyl ester of cis-9,10-methylenehexadecanoic acid, a cyclopropane (B1198618) fatty acid (CFA) integral to the cell membranes of numerous bacteria, including the model organism Escherichia coli. The synthesis of its corresponding fatty acid is a post-translational modification of membrane phospholipids (B1166683), catalyzed by cyclopropane fatty acid synthase (CFAS). This modification is predominantly observed as bacterial cultures transition from exponential to stationary phase and is recognized as a crucial component of the bacterial stress response. The incorporation of the cyclopropane ring into the acyl chain of phospholipids alters the physicochemical properties of the bacterial membrane, influencing its fluidity, permeability, and stability. This technical guide provides an in-depth overview of the biological significance of this compound, detailing its synthesis, the regulatory pathways governing its production, its impact on membrane characteristics, and the experimental methodologies employed for its study.
Introduction
Cyclopropane fatty acids (CFAs) are a unique class of lipids found in the cell membranes of a wide variety of bacteria. Their defining feature is a three-membered carbon ring within the fatty acid chain. One of the most common CFAs is cis-9,10-methylenehexadecanoic acid, which is derived from the monounsaturated fatty acid, palmitoleic acid. In analytical preparations, it is often derivatized to its methyl ester, this compound, for detection by gas chromatography.
The presence and abundance of cis-9,10-methylenehexadecanoic acid in bacterial membranes are not static but are dynamically regulated in response to environmental cues. The transition to stationary phase, a period of nutrient limitation and waste accumulation, is a primary trigger for its synthesis.[1] This adaptation is believed to confer a survival advantage by fortifying the cell membrane against various stresses, including low pH and oxidative stress.[2] Understanding the biological role of this specific CFA is paramount for researchers in microbiology, biochemistry, and drug development, as it represents a potential target for novel antimicrobial strategies.
Synthesis and Regulation
Biosynthesis of cis-9,10-methylenehexadecanoic acid
The synthesis of cis-9,10-methylenehexadecanoic acid occurs directly on the phospholipid molecules embedded in the bacterial membrane. The enzyme responsible for this conversion is cyclopropane fatty acid synthase (CFAS) , encoded by the cfa gene. CFAS catalyzes the transfer of a methylene (B1212753) group from the donor molecule, S-adenosyl-L-methionine (SAM) , to the cis double bond of a palmitoleic acid acyl chain within a phospholipid. This reaction is a post-synthetic modification of existing phospholipids and does not involve free fatty acids.
Regulatory Pathway of cfa Gene Expression
The expression of the cfa gene, and consequently the synthesis of cis-9,10-methylenehexadecanoic acid, is tightly regulated in response to the bacterial growth phase and environmental stress. In E. coli, this regulation is primarily controlled by the alternative sigma factor RpoS (σ^S^) and the stringent response alarmone guanosine tetraphosphate (B8577671) (ppGpp) .
During the transition to stationary phase or under conditions of stress such as nutrient limitation, the intracellular concentration of ppGpp increases.[3][4] This increase in ppGpp stimulates the synthesis of RpoS.[3][4][5] RpoS then directs the RNA polymerase to the promoter of the cfa gene, leading to its transcription and the subsequent synthesis of CFAS.[3][4] This regulatory cascade ensures that the production of cis-9,10-methylenehexadecanoic acid is induced when the bacterium encounters stressful conditions, thereby remodeling the cell membrane to enhance survival.
Figure 1. Simplified signaling pathway for the regulation of cfa gene expression.
Data Presentation: Quantitative Analysis
The fatty acid composition of bacterial membranes undergoes significant changes as cultures transition from the exponential to the stationary phase of growth. A key alteration is the increase in the proportion of cyclopropane fatty acids, including cis-9,10-methylenehexadecanoic acid.
| Fatty Acid | Exponential Phase (%) | Stationary Phase (%) |
| Myristic acid (14:0) | 4.1 | 3.8 |
| Palmitic acid (16:0) | 34.8 | 33.5 |
| Palmitoleic acid (16:1) | 24.6 | 9.7 |
| cis-9,10-Methylenehexadecanoic acid (17:0cyc) | 0.0 | 17.9 |
| Stearic acid (18:0) | 1.9 | 1.8 |
| Oleic acid (18:1) | 34.6 | 13.3 |
| Lactobacillic acid (19:0cyc) | 0.0 | 20.0 |
Table 1. Fatty acid composition of Escherichia coli phospholipids during exponential and stationary phases of growth. Data adapted from Marr and Ingraham, 1962.
Biological Function and Significance
The incorporation of cis-9,10-methylenehexadecanoic acid into membrane phospholipids has profound effects on the biophysical properties of the bacterial cell membrane.
-
Membrane Fluidity and Permeability: The cyclopropane ring introduces a kink in the fatty acid chain, which disrupts the ordered packing of the lipid acyl chains. This disruption is thought to increase membrane fluidity at lower temperatures, helping bacteria to adapt to cold shock. Conversely, at physiological temperatures, the rigid cyclopropane ring can decrease membrane permeability to small molecules and protons, which is particularly important for survival in acidic environments.
-
Chemical Stability: The cyclopropane ring is chemically more stable and less susceptible to oxidation compared to the double bond of its precursor, palmitoleic acid. This increased stability is advantageous in environments with high oxidative stress.
-
Resistance to Environmental Stresses: The accumulation of cis-9,10-methylenehexadecanoic acid has been directly linked to increased resistance to various environmental challenges, including:
-
Acid stress: The reduced permeability of the membrane to protons helps maintain the intracellular pH in acidic environments.[2]
-
Ethanol and other organic solvents: The altered membrane properties can reduce the disruptive effects of these compounds.
-
Freezing and thawing cycles: The modulation of membrane fluidity can help preserve membrane integrity during temperature fluctuations.
-
Experimental Protocols
The analysis of this compound in bacteria typically involves the extraction of total lipids, derivatization of fatty acids to their methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction and Methylation of Bacterial Fatty Acids
This protocol describes a common method for the preparation of FAMEs from bacterial cultures for GC-MS analysis.
Materials:
-
Bacterial cell pellet
-
0.5 M Sodium Methoxide (B1231860) in Methanol
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically 1:2, v/v). Vortex vigorously to ensure thorough mixing and cell lysis.
-
Phase Separation: Add chloroform and water (or saline) to the mixture to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8. Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.
-
Transesterification (Methylation): Carefully transfer the chloroform layer to a new tube and evaporate the solvent under a stream of nitrogen. Add 0.5 M sodium methoxide in methanol to the dried lipid extract. Heat the mixture at 50-60°C for 10-15 minutes.
-
FAME Extraction: After cooling, add a saturated NaCl solution and hexane. Vortex and centrifuge to separate the phases. The FAMEs will be in the upper hexane layer.
-
Drying and Storage: Transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
Figure 2. General workflow for the analysis of bacterial fatty acid methyl esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
-
Mass spectrometer detector.
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min), and hold at the final temperature.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Data Analysis:
-
Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification is typically performed by comparing the peak area of the compound of interest to that of an internal standard added to the sample before extraction.
Conclusion and Future Directions
This compound, as the analytical derivative of a key cyclopropane fatty acid, serves as a critical indicator of bacterial adaptation to stress. Its synthesis, tightly regulated by the RpoS-ppGpp signaling pathway, leads to significant alterations in the bacterial membrane, enhancing survival under adverse conditions. The methodologies for its analysis are well-established, providing robust tools for researchers to investigate its role in various bacterial species and environments.
For drug development professionals, the CFAS enzyme presents an attractive target for the development of novel antimicrobial agents. Inhibiting the formation of cyclopropane fatty acids could render pathogenic bacteria more susceptible to host immune defenses and conventional antibiotics, particularly in the context of chronic infections where bacteria often exist in a stationary or slow-growing state. Future research should focus on elucidating the precise molecular interactions between cis-9,10-methylenehexadecanoic acid and other membrane components, further detailing the regulatory networks that control its synthesis in diverse bacterial pathogens, and exploring the therapeutic potential of CFAS inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ppGpp on Escherichia coli cyclopropane fatty acid synthesis is mediated through the RpoS sigma factor (sigmaS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ppGpp on Escherichia coli Cyclopropane Fatty Acid Synthesis Is Mediated through the RpoS Sigma Factor (ςS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation in the rpoS regulon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture: A Technical Guide to Methyl cis-9,10-methylenehexadecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of Methyl cis-9,10-methylenehexadecanoate, a fatty acid methyl ester characterized by a cyclopropane (B1198618) ring. The document details the key spectroscopic and chromatographic techniques utilized to confirm its molecular formula, establish the connectivity of its atoms, and define its stereochemistry. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols and workflow visualizations are included to facilitate replication and further investigation.
Compound Identification and Properties
This compound is a derivative of a C17 cyclopropane fatty acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2][] |
| Molecular Weight | 282.46 g/mol | [1][2][] |
| CAS Number | 36254-90-7 | [1] |
| Appearance | Liquid | [1] |
| Purity | >98% | [1] |
Spectroscopic and Chromatographic Data
The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. The following sections present the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Gas Chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.30 | t | 2H | -CH₂-COOCH₃ (C2) |
| ~1.62 | m | 2H | -CH₂-CH₂-COOCH₃ (C3) |
| ~1.20-1.45 | m | ~20H | -(CH₂)n- |
| ~0.88 | t | 3H | -CH₃ (C16) |
| ~0.65 | m | 2H | Cyclopropane ring protons (C9, C10) |
| ~ -0.30 | m | 1H | Cyclopropane ring proton (methylene bridge, cis) |
| ~0.55 | m | 1H | Cyclopropane ring proton (methylene bridge, trans) |
Note: The chemical shifts for the cyclopropane ring protons are based on data for analogous compounds like methyl dihydrosterculate (B1261593) and can vary slightly.[4]
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~174.4 | C=O (C1) |
| ~51.4 | -OCH₃ |
| ~34.1 | -CH₂-COOCH₃ (C2) |
| ~29.0-29.7 | -(CH₂)n- |
| ~24.9 | -CH₂-CH₂-COOCH₃ (C3) |
| ~22.7 | -CH₂-CH₃ (C15) |
| ~15.8 | Cyclopropane ring carbons (C9, C10) |
| ~14.1 | -CH₃ (C16) |
| ~10.9 | Cyclopropane methylene (B1212753) bridge carbon |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 282 | [M]⁺ | Molecular Ion |
| 251 | [M - OCH₃]⁺ | |
| 237 | [M - C₂H₅O]⁺ | |
| 199 | Fission between C10-C11 | |
| 167 | Fission between C8-C9 | |
| 74 | McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺ | |
| 55 | Alkyl fragments |
Gas Chromatography (GC)
Gas chromatography is employed to determine the purity of the compound and its retention time under specific conditions.
Table 4: Gas Chromatography Data
| Parameter | Value |
| Column | Diethylene glycol succinate (B1194679) (DEGS) |
| Column Temperature | 187 °C |
| Carrier Gas | Helium |
| Flow Rate | 98.4 ml/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time | Relative to methyl palmitate (1.000) |
| Predicted Relative Retention Time | ~1.5 - 2.0 |
Note: The exact retention time will vary depending on the specific GC system and conditions.[5]
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the structure elucidation of this compound.
Synthesis of this compound
A common method for the synthesis of cyclopropane fatty acid methyl esters is the Simmons-Smith reaction, starting from the corresponding cis-unsaturated fatty acid methyl ester.
Protocol:
-
Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with dilute hydrochloric acid, followed by water, and then a copper sulfate (B86663) solution. Wash the resulting zinc-copper couple with acetone (B3395972) and dry under vacuum.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple and dry diethyl ether.
-
Addition of Reagents: Add a solution of diiodomethane (B129776) in diethyl ether dropwise to the stirred suspension of the zinc-copper couple.
-
Addition of the Olefin: After the initial reaction subsides, add a solution of methyl cis-9-hexadecenoate in diethyl ether dropwise.
-
Reaction and Workup: Reflux the reaction mixture for several hours. After cooling, filter the mixture and wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., -1 to 10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar DEGS or a non-polar DB-5 column).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library databases for confirmation.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the synthesis and structural elucidation of the target molecule.
Caption: Integration of data from multiple analytical techniques for structure confirmation.
References
"Methyl cis-9,10-methylenehexadecanoate as a bacterial biomarker"
An In-depth Technical Guide to Methyl cis-9,10-methylenehexadecanoate as a Bacterial Biomarker
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cyclopropane (B1198618) fatty acid (CFA) methyl ester that serves as a significant biomarker for the presence and physiological state of various bacterial species.[1][2] Its unique cyclic structure, formed by the addition of a methylene (B1212753) bridge across the double bond of palmitoleic acid, makes it a valuable tool in microbial identification, characterization, and the study of bacterial stress responses.[2][3] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, its role as a biomarker, quantitative data on its abundance, and detailed protocols for its analysis.
Chemical Profile
-
IUPAC Name: methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate
-
Synonyms: C17-cyclopropane fatty acid (cyC17:0) methyl ester, Dihydrosterculic acid methyl ester
-
Molecular Formula: C₁₈H₃₄O₂[4]
-
Molecular Weight: 282.46 g/mol [4]
Biosynthesis of cis-9,10-Methylenehexadecanoic Acid
The formation of cis-9,10-methylenehexadecanoic acid is a post-synthetic modification of existing phospholipid molecules within the bacterial cell membrane.[2][3] This process is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The biosynthesis is particularly active as bacterial cultures transition from the exponential to the stationary phase of growth, and it is often induced by environmental stressors such as low pH or nutrient limitation.[3][5]
The key steps in the biosynthesis are as follows:
-
The substrate is a palmitoleoyl (cis-9-hexadecenoic acid) acyl chain already incorporated into a membrane phospholipid, such as phosphatidylethanolamine.[2]
-
The enzyme, CFA synthase, utilizes S-adenosyl-L-methionine (SAM) as a methylene donor.[2]
-
CFA synthase catalyzes the transfer of a methylene group from SAM to the cis-double bond of the palmitoleoyl chain, forming a cyclopropane ring.[2]
-
This conversion results in the formation of a cis-9,10-methylenehexadecanoyl group within the phospholipid molecule.
Caption: Biosynthesis of cis-9,10-Methylenehexadecanoyl-Phospholipid.
Data Presentation: Abundance and Distribution
The abundance of cis-9,10-methylenehexadecanoic acid varies significantly among bacterial species and is highly influenced by growth conditions. It is a key biomarker in Fatty Acid Methyl Ester (FAME) analysis for bacterial identification.
| Bacterial Species | Growth Phase | Condition | Relative Abundance of cis-9,10-Methylenehexadecanoic Acid (% of Total Fatty Acids) | Reference |
| Escherichia coli | Exponential | Standard | 4% | |
| Escherichia coli | Stationary | Standard | Significant increase (up to 7-fold) | |
| Escherichia coli | Stationary | Low Temperature | Increased proportion | [5] |
| Escherichia coli | Stationary | Nutrient (NH₄⁺ or PO₄³⁻) Limitation | Marked accumulation | |
| Serratia marcescens | Stationary | Standard | Present | [1] |
| Pseudomonas fluorescens | Stationary | Standard | Present in small amounts | [1] |
| Vibrio cholerae | Stationary | Standard | Not detected | [1] |
Role as a Biomarker for Environmental Stress
The conversion of unsaturated fatty acids to their cyclopropane derivatives is a crucial adaptive response for many bacteria to cope with environmental challenges. An increased proportion of cis-9,10-methylenehexadecanoic acid in the cell membrane is often indicative of exposure to stressors such as:
-
Acid Stress: The presence of cyclopropane fatty acids reduces membrane permeability to protons, enhancing survival in acidic environments. Strains of E. coli lacking the ability to synthesize CFAs are more sensitive to acid shock.
-
Oxidative Stress: The modification of membrane lipids can protect against damage from reactive oxygen species.
-
Osmotic Stress: Changes in membrane composition help maintain cellular integrity under high osmotic pressure.
-
Thermal Stress: As the growth temperature is lowered, the proportion of unsaturated and cyclopropane fatty acids in E. coli increases.[5]
Experimental Protocols: FAME Analysis
The standard method for the analysis of bacterial fatty acids, including cis-9,10-methylenehexadecanoate, is through gas chromatography (GC) of their methyl esters (FAMEs).
Workflow for FAME Analysis
Caption: General workflow for FAME analysis of bacterial lipids.
Detailed Methodology
This protocol is a synthesis of standard procedures for bacterial FAME analysis.
1. Cell Culture and Harvesting:
-
Culture bacteria under controlled conditions (e.g., Trypticase Soy Agar) to the stationary phase to maximize cyclopropane fatty acid content.
-
Harvest approximately 40-50 mg of bacterial cells using a sterile loop.
-
Transfer the cell paste to a clean glass tube.
2. Saponification:
-
Add 1.0 ml of saponification reagent (e.g., 45g NaOH, 150ml methanol, and 150ml distilled water) to the cell paste.
-
Seal the tube tightly and vortex briefly.
-
Heat in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes of heating.
-
Cool the tube to room temperature.
3. Methylation:
-
Add 2.0 ml of methylation reagent (e.g., 325ml of 6.0N HCl and 275ml methanol) to the saponified sample.
-
Seal the tube and vortex briefly.
-
Heat at 80°C in a water bath for 10 minutes.
-
Cool the tube rapidly to room temperature.
4. Extraction:
-
Add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane) to the tube.
-
Seal and mix by gentle inversion for 10 minutes.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean tube.
5. Base Wash:
-
Add 3.0 ml of a dilute base wash solution (e.g., 10.8g NaOH in 900ml distilled water) to the extracted organic phase.
-
Seal and mix by gentle inversion for 5 minutes.
-
Transfer the upper organic phase to a GC vial for analysis.
6. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Column: A phenyl methyl silicone fused silica (B1680970) capillary column is typically employed.
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: A temperature gradient is used, for example, ramping from 170°C to 270°C at 5°C per minute.
-
Detection: Mass spectrometry is used for identification and quantification. The mass spectrum of this compound will show a characteristic fragmentation pattern, and its retention time will be used for identification against a known standard.
Analytical Sensitivity
The quantitative performance of GC-MS for FAME analysis is comparable to GC with Flame Ionization Detection (GC-FID).[1] While specific detection limits for this compound in bacterial matrices are not widely published, the sensitivity of modern GC-MS systems is very high. For related cyclopropane fatty acids in complex matrices like cheese, a limit of detection of 60 mg/kg of fat and a limit of quantitation of 200 mg/kg of fat have been reported. For general FAME analysis, detection at the picomolar to femtomolar level can be achieved.
Conclusion
This compound is a powerful and specific biomarker for the identification and physiological assessment of a range of bacteria. Its synthesis is intricately linked to the bacterial stress response, making it an invaluable tool for researchers studying microbial adaptation. The well-established FAME analysis protocol provides a robust and sensitive method for its detection and quantification, offering critical insights for microbiology, infectious disease research, and the development of novel antimicrobial strategies. The dysregulation and inhibition of the cfa gene, which is responsible for the synthesis of this fatty acid, may represent a potential therapeutic target against bacterial drug resistance and pathogenicity.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Characterizing Cellular Fatty Acid Methyl Ester (FAME) Profiles to Identify Bacteria Using Gas Chromatography [restek.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Significance of cis-9,10-Methylenehexadecanoic Acid in Escherichia coli
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The lipid composition of bacterial cell membranes is a critical factor in their survival and adaptation to changing environmental conditions. One of the fascinating modifications observed in the fatty acid profile of Escherichia coli and other bacteria is the formation of cyclopropane (B1198618) fatty acids (CFAs). This guide delves into the discovery of a specific CFA, cis-9,10-methylenehexadecanoic acid, in E. coli, providing an in-depth look at the experimental evidence, the methodologies used for its identification, and the biochemical pathways governing its synthesis. This document is intended for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism and potential antimicrobial targets.
The Initial Discovery
The presence of a C17 cyclopropane fatty acid in Escherichia coli was first reported in a seminal 1961 paper by Tsuneo Kaneshiro and Allen G. Marr.[1] Their work laid the foundation for understanding this unique class of lipids in bacteria. Through meticulous extraction and analytical techniques, they identified a previously uncharacterized fatty acid, which they determined to be cis-9,10-methylenehexadecanoic acid.
Quantitative Analysis of E. coli Fatty Acids
Kaneshiro and Marr utilized gas-liquid chromatography to separate and quantify the methyl esters of fatty acids extracted from the phospholipids (B1166683) of E. coli. Their findings revealed a complex mixture of fatty acids, with palmitic acid being the most abundant. The novel C17 cyclopropane fatty acid, which they designated as Component D, was found to constitute a significant portion of the total fatty acids. The relative fatty acid composition they reported is summarized in the table below.
| Component | Fatty Acid | Relative Retention Volume | Weight (%) | Relative Retention Volume after Hydrogenation | Weight after Hydrogenation (%) |
| A | Methyl myristate | 0.548 | 5.7 | 0.546 | 4.8 |
| B | Methyl palmitate | 1.000 | 39.8 | 1.000 | 45.4 |
| C | Methyl palmitoleate | 1.177 | 6.7 | Absent | - |
| D | Methyl cis-9,10-methylenehexadecanoate | 1.577 | 21.8 | 1.575 | 23.2 |
| E | Methyl oleate | 2.119 | 18.6 | 1.815 | 17.2 |
| F | Methyl lactobacillate | 2.827 | 7.4 | 2.834 | 9.4 |
*Relative to methyl palmitate. Data sourced from Kaneshiro and Marr, 1961.[1]
This quantitative data was pivotal in establishing the existence and relative abundance of cis-9,10-methylenehexadecanoic acid in E. coli.
Experimental Protocols
The identification and characterization of cis-9,10-methylenehexadecanoic acid relied on a series of meticulous experimental procedures. The following sections detail the key methodologies based on the original discovery and subsequent refined techniques.
Bacterial Cultivation and Lipid Extraction
-
E. coli Cultivation: Cultures of E. coli are grown in a suitable liquid medium (e.g., minimal medium) to the desired growth phase (typically stationary phase, where CFA accumulation is highest).
-
Cell Harvesting: The bacterial cells are harvested by centrifugation.
-
Lipid Extraction: The total lipids are extracted from the cell pellet using a solvent mixture, classically a chloroform-methanol mixture. This extraction separates the lipids from other cellular components.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids are converted to their more volatile methyl esters.
-
Saponification: The extracted lipids are saponified by heating with a methanolic solution of a strong base (e.g., sodium hydroxide) to release the fatty acids from the phospholipids.
-
Methylation: The free fatty acids are then methylated. A common method involves reaction with methanolic HCl or boron trifluoride in methanol.[2] The reaction mixture is heated to ensure complete derivatization.
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane, separating them from the aqueous phase.[3]
Gas-Liquid Chromatography (GLC) Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used for the separation and quantification of FAMEs.
-
Column: A capillary column with a polar stationary phase (e.g., BPX-70) is typically employed to achieve good separation of the different FAMEs.[4]
-
Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity. For instance, the oven temperature can be programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 240°C).[4]
-
Identification and Quantification: FAMEs are identified by comparing their retention times to those of known standards. The peak area of each FAME is proportional to its amount, allowing for quantitative analysis.
Structural Elucidation
The definitive identification of cis-9,10-methylenehexadecanoic acid involved further analytical techniques:
-
Hydrogenation: Catalytic hydrogenation was used to saturate any double bonds and open the cyclopropane ring, aiding in the determination of the carbon skeleton.
-
Infrared (IR) Spectroscopy: The presence of the cyclopropane ring was confirmed by a characteristic absorption band around 1020 cm⁻¹.[1]
-
Mass Spectrometry (MS): In modern analyses, GC-MS is a powerful tool for identifying FAMEs based on their mass spectra, which provide information about their molecular weight and fragmentation patterns.
Biosynthesis and Regulation
The synthesis of cis-9,10-methylenehexadecanoic acid and other CFAs in E. coli is a post-synthetic modification of existing unsaturated fatty acids within the phospholipid bilayer.
The Role of Cyclopropane Fatty Acid (CFA) Synthase
The enzyme responsible for this conversion is cyclopropane fatty acid synthase (CFA synthase) . This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain.[5]
Caption: Biosynthesis of cyclopropane fatty acids in E. coli.
Regulation of CFA Synthesis by the RpoS Sigma Factor
The expression of the cfa gene, which encodes CFA synthase, is tightly regulated and is notably induced as E. coli cultures enter the stationary phase of growth. This regulation is primarily controlled by the alternative sigma factor RpoS (σS) .[6][7][8] RpoS is a master regulator of the general stress response in E. coli.
During the transition from exponential to stationary phase, or in response to various stresses, the intracellular concentration of the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) increases.[9] This increase in ppGpp leads to the accumulation of RpoS, which in turn activates the transcription of the cfa gene from an RpoS-dependent promoter.[7][8][9] This leads to a transient increase in CFA synthase activity and the subsequent modification of the cell membrane's fatty acid composition.
Caption: RpoS-mediated regulation of CFA synthesis in E. coli.
Conclusion and Future Directions
The discovery of cis-9,10-methylenehexadecanoic acid in E. coli has had a lasting impact on our understanding of bacterial membrane biology and stress adaptation. The methodologies developed for its identification have become standard techniques in microbial lipid analysis. The elucidation of the regulatory pathways governing its synthesis has provided insights into the complex networks that allow bacteria to survive in challenging environments.
For drug development professionals, the enzymes involved in CFA synthesis, such as CFA synthase, represent potential targets for novel antimicrobial agents. Inhibiting the formation of cyclopropane fatty acids could compromise the integrity and stress resistance of bacterial membranes, making pathogens more susceptible to other antimicrobial treatments or host immune responses. Further research into the structural and functional aspects of CFA synthase and its regulation will be crucial for the development of such targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. studycorgi.com [studycorgi.com]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The growth phase-dependent synthesis of cyclopropane fatty acids in Escherichia coli is the result of an RpoS(KatF)-dependent promoter plus enzyme instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ppGpp on Escherichia coli cyclopropane fatty acid synthesis is mediated through the RpoS sigma factor (sigmaS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Effect of ppGpp on Escherichia coli Cyclopropane Fatty Acid Synthesis Is Mediated through the RpoS Sigma Factor (ςS) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Methyl cis-9,10-methylenehexadecanoate in Microbial Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-9,10-methylenehexadecanoate is a cyclopropane (B1198618) fatty acid (CFA) methyl ester found in the cell membranes of various bacteria. CFAs are formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acid precursors within the phospholipid bilayer. This modification is particularly prevalent as bacterial cultures enter the stationary phase of growth and is associated with increased resistance to environmental stresses such as acidity and osmotic shock. The quantification of this compound can therefore provide valuable insights into the physiological state and stress responses of microbial populations. This application note provides a comprehensive protocol for the quantification of this compound in microbial samples using gas chromatography-mass spectrometry (GC-MS).
Signaling Pathway and Biosynthesis
The biosynthesis of cis-9,10-methylenehexadecanoate occurs directly on the phospholipid components of the bacterial cell membrane. The enzyme cyclopropane fatty acid (CFA) synthase catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis double bond of a C16:1 unsaturated fatty acyl chain already incorporated into a phospholipid. This post-synthetic modification alters the physical properties of the membrane, contributing to its stability.
Experimental Protocols
Sample Preparation: Microbial Cell Harvesting
-
Grow the microbial culture of interest under the desired experimental conditions (e.g., to stationary phase).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline, PBS) or sterile water.
-
Repeat the centrifugation and washing steps twice to remove residual media components.
-
The resulting cell pellet can be processed immediately or lyophilized for long-term storage. For quantitative analysis, it is recommended to determine the dry cell weight.
Lipid Extraction
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
-
To the microbial cell pellet (e.g., 50-100 mg wet weight), add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) in a glass tube with a Teflon-lined cap. The total volume should be sufficient to fully immerse the pellet.
-
Add an appropriate internal standard, such as heptadecanoic acid (C17:0), to the mixture. The amount of internal standard should be in the same order of magnitude as the expected amount of the target analyte.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough cell lysis and lipid extraction.
-
Add an equal volume of chloroform to the mixture, bringing the chloroform:methanol ratio to 1:1 (v/v), and vortex for another minute.
-
Add an equal volume of water to induce phase separation, resulting in a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v). Vortex for 2 minutes.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters. Acid-catalyzed transesterification using boron trifluoride (BF3) in methanol is a common and effective method.
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.
-
Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 5°C/minute.
-
Hold at 250°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL with a split ratio of 10:1.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
-
Quantification
-
Identification: The identification of this compound is based on its retention time and mass spectrum. The mass spectrum is characterized by a molecular ion peak (m/z 282) and specific fragmentation patterns. Key fragments can be used for confirmation in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Calibration Curve: Prepare a series of standard solutions of authentic this compound of known concentrations, each containing the same concentration of the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
-
Calculation: The concentration of this compound in the microbial sample is determined by interpolating the peak area ratio from the calibration curve. The final concentration can be expressed as a percentage of total fatty acids or normalized to the dry cell weight of the microbial sample.
Data Presentation
The following tables summarize the expected relative abundance of this compound (as a percentage of total fatty acids) in different bacterial species under various growth conditions.
Table 1: Relative Abundance of this compound in Escherichia coli
| Strain | Growth Phase | Relative Abundance (%) | Reference |
| Wild-type | Exponential | Low / Not Detected | [2] |
| Wild-type | Stationary | 10 - 20 | [2] |
| cfa mutant | Stationary | Not Detected | [3] |
Table 2: Relative Abundance of Cyclopropane Fatty Acids (including this compound) in Salmonella enterica serovar Typhimurium
| Strain | Growth Phase | Total CFA Abundance (%) | Reference |
| Wild-type | Stationary | ~15 - 25 | [4] |
| cfa mutant | Stationary | < 1 | [4] |
Table 3: Fatty Acid Composition of Pseudomonas putida at 37°C
| Fatty Acid | Relative Abundance (%) |
| Methyl hexadecanoate (B85987) (C16:0) | ~30 |
| Methyl cis-9-hexadecenoate (C16:1) | ~25 |
| This compound (C17:Δ) | ~8 |
| Methyl octadecanoate (C18:0) | ~5 |
| Methyl cis-9-octadecenoate (C18:1) | ~15 |
| Other | ~17 |
Note: The values in Table 3 are approximate and based on data presented in a study by Toth et al. (2022). The specific abundance can vary with the strain and precise culture conditions.
Mandatory Visualization
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantification of this compound in microbial samples. Accurate measurement of this cyclopropane fatty acid can serve as a valuable biomarker for studying microbial physiology, stress responses, and membrane dynamics, which are critical aspects in both fundamental research and drug development.
References
Application Notes and Protocols for the Derivatization of Cyclopropane Fatty Acids for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) fatty acids (CPFAs) are a unique class of lipids found in various bacteria and, to a lesser extent, in some plants and protozoa. Their presence in biological systems and their potential as biomarkers, for instance in identifying the use of certain animal feeds in dairy production, has led to a growing interest in their accurate quantification.[1] Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids. However, the inherent polarity and low volatility of free fatty acids, including CPFAs, make them unsuitable for direct GC analysis, often resulting in poor chromatographic peak shape and inaccurate quantification.
To overcome these limitations, a derivatization step is essential. This process chemically modifies the carboxyl group of the fatty acid, typically converting it into a more volatile and less polar ester derivative, most commonly a fatty acid methyl ester (FAME). This application note provides detailed protocols for the most common derivatization methods for CPFAs prior to GC analysis, discusses their respective advantages and disadvantages, and offers guidance on method selection.
Derivatization Methods: A Comparative Overview
The choice of derivatization method is critical for the accurate analysis of CPFAs, as the cyclopropane ring can be susceptible to degradation under harsh chemical conditions. The most common methods include acid-catalyzed esterification/transesterification, base-catalyzed transesterification, and silylation.
| Derivatization Method | Reagent Examples | Advantages | Disadvantages | Suitability for CPFAs |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF3)-Methanol, Methanolic HCl | Effective for both free fatty acids and transesterification of complex lipids.[2] | Harsh conditions can lead to the degradation of the cyclopropane ring and formation of artifacts.[3][4] BF3 is a toxic reagent. | Use with caution. Milder conditions (e.g., methanolic HCl) are preferred over BF3-Methanol. |
| Base-Catalyzed Transesterification | Sodium Methoxide (B1231860) in Methanol (B129727), Potassium Hydroxide in Methanol | Milder reaction conditions, less likely to degrade the cyclopropane ring. Rapid reaction. | Does not derivatize free fatty acids. Requires anhydrous conditions. | Recommended method , especially for esterified CPFAs in lipid matrices. |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Derivatizes multiple functional groups. Can be used for simultaneous analysis of other compounds. | Silylating agents are highly sensitive to moisture. Derivatives can be less stable than FAMEs. | A viable alternative, particularly when analyzing free CPFAs or when a milder derivatization is required. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Methanolic HCl (Milder Alternative to BF3-Methanol)
This method is suitable for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids. Using methanolic HCl is generally considered milder than BF3-methanol and is less likely to cause degradation of the cyclopropane ring.[4]
Materials:
-
Lipid extract or oil sample containing CPFAs
-
Methanolic HCl (1.25 M): Prepared by carefully bubbling dry HCl gas into anhydrous methanol or by the slow addition of acetyl chloride to cold, anhydrous methanol.
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid extract or oil into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Reaction: Add 2 mL of 1.25 M methanolic HCl to the tube.
-
Incubation: Securely cap the tube and heat at 80°C for 1-2 hours in a heating block or water bath.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the tube vigorously for 1 minute. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.
-
Analysis: The FAME solution is now ready for GC or GC-MS analysis.
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide
This is the recommended method for the derivatization of CPFAs present in triglycerides and other esterified lipids due to its mild reaction conditions, which preserve the integrity of the cyclopropane ring. This method is not suitable for free fatty acids.[5]
Materials:
-
Lipid extract or oil sample containing CPFAs
-
Sodium methoxide solution (0.5 M in anhydrous methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap glass tubes with PTFE liners
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid extract or oil into a screw-cap glass tube.
-
Reaction: Add 1 mL of hexane to dissolve the sample, followed by 0.2 mL of 0.5 M sodium methoxide solution.
-
Incubation: Cap the tube and vortex vigorously for 2 minutes at room temperature. The solution should become clear.
-
Neutralization & Extraction: Add 2 mL of saturated NaCl solution to stop the reaction and vortex for 30 seconds.
-
Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract.
-
Analysis: The FAME solution is ready for GC or GC-MS analysis.
Protocol 3: Silylation using BSTFA
Silylation is a versatile and mild derivatization method suitable for free fatty acids and other functional groups. The resulting trimethylsilyl (B98337) (TMS) esters are volatile and suitable for GC analysis.
Materials:
-
Dried lipid extract containing free CPFAs
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Pyridine (B92270) or other aprotic solvent (anhydrous)
-
Screw-cap glass vials with PTFE septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried lipid extract (1-5 mg) in a screw-cap vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for direct injection into the GC or GC-MS.
Experimental Workflows
The following diagrams illustrate the general workflows for the derivatization of cyclopropane fatty acids for GC analysis.
Caption: Acid-Catalyzed Derivatization Workflow.
Caption: Base-Catalyzed Derivatization Workflow.
Logical Relationship: Method Selection for CPFA Analysis
References
- 1. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. research.vu.nl [research.vu.nl]
Application Notes and Protocols for the Use of Methyl cis-9,10-methylenehexadecanoate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is a powerful technique for fatty acid analysis. The use of an internal standard is paramount for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. Methyl cis-9,10-methylenehexadecanoate, a cyclopropane (B1198618) fatty acid methyl ester, presents itself as a suitable candidate for an internal standard in the analysis of fatty acids from many biological matrices. As a C17:0 cyclopropane fatty acid, it is not commonly found in high concentrations in many plant and animal tissues, making it a valuable tool for quantitative analysis.
These application notes provide a comprehensive guide to using this compound as an internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs).
Rationale for Use
This compound is a derivative of a C17:0 fatty acid, which contains a cyclopropane ring. Odd-chain fatty acids like heptadecanoic acid (C17:0) are frequently employed as internal standards because they are typically absent or present at very low levels in most biological samples. This compound is primarily found in bacteria and is therefore unlikely to be a significant component in samples of mammalian or plant origin, minimizing the risk of interference with endogenous analytes.
Data Presentation: Physicochemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol |
| CAS Number | 36254-90-7 |
| Appearance | Neat or in solution |
| Purity | Typically >98% |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as an internal standard in the analysis of fatty acids by GC-FID or GC-MS.
Preparation of Internal Standard Stock Solution
Materials:
-
This compound
-
High-purity hexane (B92381) or another suitable organic solvent (e.g., chloroform:methanol (B129727) 2:1 v/v)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount (e.g., 10 mg) of this compound.
-
Dissolve the weighed standard in a known volume (e.g., 10 mL) of hexane in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation.
Sample Preparation and Spiking
Procedure:
-
Accurately weigh or measure a known amount of the sample (e.g., tissue homogenate, plasma, cell pellet).
-
To each sample, add a precise volume of the this compound internal standard stock solution. The amount added should result in a peak area that is within the range of the peak areas of the analytes of interest. A preliminary analysis of a typical sample may be necessary to determine the optimal spiking level.
-
Proceed with the lipid extraction and derivatization protocol.
Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol is for samples containing lipids that need to be converted to FAMEs prior to analysis. If your sample already consists of FAMEs, you can proceed directly to GC analysis after adding the internal standard.
Materials:
-
Chloroform
-
Methanol
-
0.5 M KOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To the sample spiked with the internal standard, add a chloroform:methanol (2:1 v/v) solution to extract the total lipids. A common method is the Folch extraction.
-
After phase separation, collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 5-10 minutes for saponification.
-
Add 2 mL of 14% BF₃ in methanol and heat at 100°C for another 5-10 minutes to methylate the fatty acids.
-
Cool the reaction mixture and add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Gas Chromatography (GC) Analysis
The following are general GC conditions that can be adapted for your specific instrument and column.
Typical GC-FID/MS Conditions:
-
Column: A polar capillary column, such as a DB-23, HP-88, or a FAMEWAX column, is recommended for good separation of FAMEs.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/minute to 180°C.
-
Ramp at 5°C/minute to 220°C, hold for 10 minutes.
-
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Quantification
The concentration of each fatty acid in the sample is calculated using the following formula:
Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor of Analyte) * (Volume of Extract / Sample Weight or Volume)
The response factor for each analyte relative to the internal standard should be determined by analyzing a standard mixture containing known concentrations of each FAME and the internal standard.
Mandatory Visualizations
Caption: Experimental workflow for fatty acid analysis using an internal standard.
Caption: Logical relationship for selecting an internal standard.
Application Notes and Protocols for Studying Bacterial Membrane Fluidity with Cyclopropane Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bacterial cell membrane is a dynamic lipid bilayer that is crucial for cellular function and survival. Maintaining an optimal level of membrane fluidity is essential for processes such as transport, signaling, and cell division. Bacteria adapt to environmental challenges by modifying the fatty acid composition of their membrane phospholipids, a process known as homeoviscous adaptation. One key modification is the conversion of unsaturated fatty acids (UFAs) into cyclopropane (B1198618) fatty acids (CFAs). This process is catalyzed by cyclopropane fatty acid synthase and is often induced during the stationary phase of growth or in response to environmental stresses like low pH.[1][2][3] The incorporation of CFAs alters the physical properties of the membrane, providing protection against various environmental insults. These application notes provide detailed protocols to investigate the effects of CFAs on bacterial membrane fluidity.
Biosynthesis and Regulation of Cyclopropane Fatty Acids
Cyclopropane fatty acid (CFA) synthase transfers a methylene (B1212753) group from the donor S-adenosyl-L-methionine (SAM) to the carbon-carbon double bond of an unsaturated fatty acyl chain already incorporated into a membrane phospholipid.[1][4][5][6] This enzymatic reaction converts a flexible cis-double bond into a more rigid cyclopropane ring. The expression of the cfa gene is tightly regulated, often increasing in response to acidic conditions and during the transition to the stationary phase.[1][7] In organisms like E. coli, this regulation occurs at both the transcriptional and post-transcriptional levels, with small RNAs (sRNAs) such as RydC playing a role in stabilizing cfa mRNA.[8][9][10]
General Experimental Workflow
A typical investigation into the role of CFAs involves comparing a wild-type bacterial strain with a mutant strain that has a deletion in the cfa gene (Δcfa). These strains are cultured under both normal and stress conditions to assess the impact of CFA production on membrane fluidity.
Experimental Protocols
Protocol 1: Steady-State Fluorescence Anisotropy with DPH
Principle: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a fluorescent probe that partitions into the hydrophobic core of the membrane. The degree of its rotational mobility is inversely related to the structural order of the lipid acyl chains. In a more ordered (less fluid) membrane, the probe's rotation is restricted, resulting in a higher fluorescence anisotropy value (r).[11][12][13][14]
Materials:
-
DPH (stock solution: 2 mM in tetrahydrofuran, stored at -20°C, protected from light).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Bacterial strains (e.g., Wild-type and Δcfa mutant).
-
Fluorometer equipped with polarizers.
Methodology:
-
Culture Preparation: Grow bacterial strains to the desired growth phase (e.g., mid-log or stationary) under control and stress conditions (e.g., LB pH 7.0 vs. LB pH 5.5).
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the pellet twice with PBS (pH 7.4).
-
Resuspension: Resuspend the washed cells in PBS to a final optical density at 600 nm (OD600) of 0.3.
-
Labeling: Add the DPH stock solution to the cell suspension to a final concentration of 1 µM. This should be done by vigorous vortexing to ensure even distribution and avoid precipitation.
-
Incubation: Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.
-
Measurement:
-
Transfer the labeled cell suspension to a quartz cuvette.
-
Set the fluorometer excitation wavelength to 350 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Rotate the excitation polarizer to the horizontal position and measure the corresponding emission intensities (IHV and IHH).
-
-
Calculation: Calculate the anisotropy (r) using the following equation:
-
G (correction factor) = IHV / IHH
-
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Protocol 2: Laurdan Generalized Polarization (GP)
Principle: Laurdan is an environmentally sensitive probe that localizes near the membrane surface. Its fluorescence emission spectrum shifts in response to the polarity of its local environment, which is influenced by the packing of lipid headgroups and the presence of water molecules. In more ordered membranes, water penetration is reduced, causing a blue shift in emission. This shift is quantified as the Generalized Polarization (GP) value. Higher GP values correlate with lower membrane fluidity.[15][16][17][18][19]
Materials:
-
Laurdan (stock solution: 10 mM in dimethylformamide, stored at -20°C).
-
PBS, pH 7.4.
-
Fluorometer or 96-well plate reader.
Methodology:
-
Cell Preparation: Prepare and wash bacterial cells as described in Protocol 1, resuspending to an OD600 of 0.3 in PBS.
-
Labeling: Add Laurdan stock solution to the cell suspension to a final concentration of 10 µM while vortexing.
-
Incubation: Incubate in the dark at room temperature for 10-15 minutes.
-
Measurement:
-
Set the excitation wavelength to 350 nm.
-
Record the fluorescence emission intensity at two wavelengths: 440 nm (characteristic of the ordered/gel phase) and 490 nm (characteristic of the disordered/fluid phase).[16]
-
-
Calculation: Calculate the GP value using the formula:
-
GP = (I440 - I490) / (I440 + I490)
-
Protocol 3: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat absorbed or released by a sample during a controlled temperature scan. For lipids, it can determine the main phase transition temperature (Tm), which is the temperature at which the membrane transitions from a rigid gel state to a fluid liquid-crystalline state. Alterations in the fatty acid composition, such as the inclusion of CFAs, will shift the Tm.[20][21]
Materials:
-
Differential Scanning Calorimeter.
-
Aluminum DSC pans.
-
Concentrated bacterial cell paste or isolated membranes.
Methodology:
-
Sample Preparation:
-
Grow a large volume of bacterial culture and harvest the cells by centrifugation.
-
Wash the cells thoroughly with buffer (e.g., PBS) to remove media components.
-
Create a dense cell pellet by high-speed centrifugation. Remove all supernatant.
-
(Optional but recommended) Prepare isolated membranes via methods such as sonication or French press followed by ultracentrifugation.
-
-
DSC Analysis:
-
Accurately weigh and hermetically seal 10-20 mg of the cell paste or membrane preparation into an aluminum DSC pan.
-
Prepare an identical reference pan containing only buffer.
-
Place both pans in the DSC instrument.
-
Equilibrate the system at a low temperature (e.g., 0°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a high temperature (e.g., 80°C).[21]
-
-
Data Analysis: The Tm is identified as the peak temperature of the major endothermic transition in the thermogram. The width and enthalpy of the peak also provide information about the cooperativity of the transition.
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of CFA synthesis across different conditions. The presence of CFAs, particularly in response to acid stress, is expected to decrease membrane fluidity.
Table 1: Representative Quantitative Data on Membrane Fluidity
| Strain | Growth Condition | DPH Anisotropy (r) | Laurdan GP | Phase Transition (Tm) in °C |
| Wild-Type | Control (pH 7.0) | 0.145 ± 0.005 | 0.250 ± 0.011 | 25.1 ± 0.4 |
| Wild-Type | Acid Stress (pH 5.5) | 0.182 ± 0.007 | 0.385 ± 0.015 | 28.5 ± 0.5 |
| Δcfa Mutant | Control (pH 7.0) | 0.143 ± 0.006 | 0.248 ± 0.013 | 24.9 ± 0.3 |
| Δcfa Mutant | Acid Stress (pH 5.5) | 0.148 ± 0.005 | 0.261 ± 0.010 | 25.3 ± 0.4 |
Interpretation:
-
Under acid stress, the wild-type strain shows a significant increase in DPH anisotropy and Laurdan GP values, indicating a more ordered, less fluid membrane. This is consistent with the upregulation of CFA synthase and the conversion of UFAs to CFAs.
-
The Δcfa mutant, unable to synthesize CFAs, exhibits minimal change in membrane fluidity under acid stress.
-
The shift to a higher Tm in the wild-type strain under stress reflects the stabilizing effect of CFAs on the membrane, requiring more thermal energy to induce the gel-to-fluid phase transition. The lack of a significant Tm shift in the mutant confirms that this adaptation is CFA-dependent.
References
- 1. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 13. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mpikg.mpg.de [mpikg.mpg.de]
- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 18. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 19. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Methyl cis-9,10-methylenehexadecanoate Analysis
Welcome to the technical support center for the analysis of Methyl cis-9,10-methylenehexadecanoate. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and answers to frequently asked questions (FAQs) related to the unique challenges of analyzing this cyclopropane (B1198618) fatty acid (CPFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its analysis challenging?
A1: this compound is the methyl ester of a C17 cyclopropane fatty acid. Its analysis presents unique challenges due to the presence of a strained cyclopropane ring in its structure. This feature can lead to difficulties in chromatographic separation, potential degradation during sample preparation, and complex fragmentation patterns in mass spectrometry that differ from standard saturated and unsaturated fatty acids.
Q2: How is the cis-isomer of 9,10-methylenehexadecanoate synthesized biologically?
A2: The cis configuration is a result of its biosynthetic pathway. In bacteria and plants, a Cyclopropane Fatty Acid (CFA) synthase enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the cis-double bond of an unsaturated fatty acyl chain, specifically oleic acid in this case, which is a component of membrane phospholipids.[1][2] This enzymatic reaction preserves the original cis stereochemistry of the fatty acid precursor.[1]
Q3: Can I purchase a certified reference standard for this compound?
A3: Yes, a reference standard for Methyl cis-9,10-methylene-octadecanoate, also known as Methyl dihydrosterculate, is commercially available.[3] Using a certified standard is highly recommended for accurate identification by retention time matching and for precise quantification.
Q4: Are there alternative methods to GC-MS for identifying and quantifying this compound?
A4: Yes, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a reliable alternative method. The cyclopropane ring protons have characteristic signals that typically do not overlap with other signals in a complex fatty acid spectrum, allowing for unambiguous identification and quantification.[4] Specifically, the cis-methylene proton and the two methine protons of the cyclopropane ring have distinct chemical shifts that can be used for this purpose.[4]
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution or Peak Co-elution
Q: I am observing poor separation of this compound from other fatty acid methyl esters (FAMEs) in my gas chromatogram. What can I do to improve this?
A: Co-elution is a common problem in the analysis of complex fatty acid mixtures, especially in food or bacterial lipid samples.[4] Consider the following troubleshooting steps:
-
Optimize GC Method: Modify your temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.
-
Change Column Polarity: If you are using a standard polar column (e.g., wax-type), switching to an apolar capillary column may improve the separation of CPFAs from other FAMEs.[4] However, this may compromise the separation of other fatty acids.
-
Use 2D-Gas Chromatography (GCxGC): For highly complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced resolving power and can separate isomers that co-elute in one-dimensional GC.[5]
-
Confirm Peak Identity: Use a combination of a reference standard and mass spectrometry to confirm the identity of your peak of interest.
Issue 2: Ambiguous Mass Spectrum and Difficulty in Identification
Q: The mass spectrum for my target peak is unclear, or I am not confident in its identification based on library matching alone. How can I confirm the presence of the cyclopropane ring?
A: The mass fragmentation of the cyclopropane ring can be complex. To confirm the identity of this compound, you can use chemical derivatization or alternative analytical techniques:
-
Catalytic Hydrogenation: Subject a portion of your FAME sample to mild catalytic hydrogenation. This process opens the cyclopropane ring, which will result in the disappearance of the original peak and the appearance of one or more new peaks (n-heptadecanoate and methyl-branched hexadecanoates) in the chromatogram.[6][7]
-
Bromination: Treating the sample with bromine can also react with the cyclopropane ring, removing the corresponding peak from the chromatographic profile.[6]
-
Infrared Spectroscopy: If you have an isolated sample, an absorption band at 1020 cm⁻¹ in the infrared spectrum is characteristic of a cyclopropane ring.[7]
-
¹H NMR Spectroscopy: As mentioned in the FAQ, ¹H NMR provides specific signals for the cyclopropane protons, offering definitive structural confirmation.[4]
Issue 3: Low or Inconsistent Quantitative Results
Q: My quantitative results for this compound are lower than expected or vary significantly between sample preparations. What could be the cause?
A: Low or variable recovery can often be traced to the sample preparation and extraction steps. The cyclopropane ring can be sensitive to harsh conditions.
-
Review Transesterification Conditions: While generally stable, the cyclopropane ring's stability can be affected by harsh acidic or basic conditions during the conversion of lipids to FAMEs. Ensure your reaction time and temperature are optimized. Methods like using 0.1 M sodium methoxide (B1231860) at 95°C for 60 minutes have been successfully used.[8]
-
Check for Degradation: Cyclopropene fatty acids (a related structure) are known to be unstable and can be destroyed by hydrogenation and oil refining processes.[2] While cyclopropane rings are more stable, you should evaluate if any step in your workflow (e.g., excessive heat, strong acid/base) could be causing ring-opening.
-
Use an Internal Standard: Always use an appropriate internal standard for quantification. A C17 or C19 saturated fatty acid methyl ester (e.g., Methyl heptadecanoate) is a good choice to compensate for variations in extraction efficiency and injection volume.
-
pH during Extraction: During liquid-liquid or solid-phase extraction, ensure the pH is controlled. For some FAME extraction methods, a pH of 2 is optimal to prevent base-catalyzed hydrolysis.[9]
Data Presentation
Table 1: Analytical Techniques and Key Identification Markers for this compound
| Analytical Technique | Key Marker / Parameter | Description | Reference |
| GC-MS | Retention Time & Mass Spectrum | Primary identification method. Compare with a certified reference standard. | [8][10] |
| Catalytic Hydrogenation | Peak Disappearance | The original CPFA peak disappears and new saturated/branched FAME peaks appear. | [6][7] |
| Infrared (IR) Spectroscopy | 1020 cm⁻¹ Absorption Band | A characteristic vibrational frequency for the cyclopropane ring. | [7] |
| ¹H NMR Spectroscopy | ~0.68 ppm & ~ -0.3 ppm | Signals from the two methine protons and the cis-methylene bridge proton, respectively. These signals do not overlap with other FAME protons. | [4] |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC Analysis
This protocol is adapted from methods used for analyzing bacterial and plant lipids containing cyclopropane fatty acids.[8]
1. Lipid Extraction: a. Weigh approximately 20-50 mg of lyophilized sample material into a glass tube with a PTFE-lined cap. b. Add an internal standard (e.g., Triheptadecanoin or Methyl heptadecanoate) at a known concentration. c. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. d. Vortex thoroughly for 2 minutes and incubate at room temperature for 1 hour, with intermittent vortexing. e. Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. f. Centrifuge at 2,000 x g for 5 minutes to separate the phases. g. Carefully transfer the lower organic phase (containing lipids) to a new clean glass tube.
2. Transmethylation: a. Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen. b. Add 1 mL of 0.1 M sodium methoxide in methanol:chloroform (9:1, v/v).[8] c. Seal the tube tightly and heat at 95°C for 60 minutes in a heating block or water bath.[8] d. Allow the tube to cool to room temperature.
3. FAME Extraction: a. Add 1 mL of hexane (B92381) and 0.5 mL of deionized water to the cooled tube. b. Vortex vigorously for 1 minute. c. Centrifuge at 2,000 x g for 5 minutes. d. Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
Visualizations
Diagrams
Caption: Workflow for the analysis of this compound.
Caption: Biosynthesis of the cis-cyclopropane fatty acid precursor.
References
- 1. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 3. Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate), Unsaturated fatty acid (CAS 10152-62-2) | Abcam [abcam.com]
- 4. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. A Simple Procedure for Detecting the Presence of Cyclopropane Fatty Acids in Bacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 9. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving GC Resolution of Cyclopropane Fatty Acid Isomers
Welcome to the technical support center for the gas chromatographic (GC) analysis of cyclopropane (B1198618) fatty acid (CPFA) isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve common challenges in achieving optimal separation of these unique fatty acids.
Troubleshooting Guides
This section addresses specific issues encountered during the GC analysis of CPFA isomers.
Issue 1: Poor or No Separation of CPFA Isomers (Co-elution)
Q: My chromatogram shows a single broad peak or a peak with a shoulder where I expect to see distinct CPFA isomers. What is causing this co-elution and how can I fix it?
A: Peak co-elution occurs when two or more compounds are not sufficiently separated by the GC system and elute at or near the same time, resulting in a merged peak.[1][2] This is a common challenge with CPFA isomers due to their similar physicochemical properties.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Inappropriate GC Column | The column's stationary phase lacks the necessary selectivity to differentiate between the subtle structural differences of the isomers.[3] For fatty acid isomers, polarity is the most critical factor in phase selection.[4] | Select a High-Polarity Column: Use a column with a high-polarity stationary phase. Highly polar cyanopropyl silicone or polyethylene (B3416737) glycol (wax-type) columns are recommended for separating fatty acid isomers, including cis/trans configurations.[5][6] Increase Column Length: If partial separation is observed, increasing the column length (e.g., from 30 m to 100 m or 120 m) can significantly enhance resolution.[5][7] |
| Suboptimal Oven Temperature Program | The temperature ramp is too fast, not allowing sufficient interaction between the isomers and the stationary phase.[8] A slow ramp rate is crucial for resolving closely eluting compounds.[9] | Decrease Ramp Rate: Slow the temperature ramp rate (e.g., to 0.5-2 °C/min) during the elution window of the CPFA isomers.[7][10] Add an Isothermal Hold: Incorporate an isothermal (constant temperature) period just before or during the elution of the target isomers to improve separation.[7][11] |
| Improper Derivatization | Underivatized fatty acids are highly polar and can exhibit poor peak shape and resolution due to hydrogen bonding and adsorption issues.[12] | Perform Derivatization: Ensure CPFAs are converted to their more volatile and less polar fatty acid methyl ester (FAME) derivatives before analysis.[5][12] See the detailed protocol below. |
| Carrier Gas Flow Rate is Too High | An excessively high flow rate reduces the time analytes spend in the stationary phase, leading to decreased resolution. | Optimize Flow Rate: Reduce the carrier gas (e.g., Helium or Hydrogen) flow rate to the optimal linear velocity for your column dimensions. Consult your column manufacturer's guidelines. |
Issue 2: Difficulty Confirming Peak Identity
Q: I see multiple peaks that could be CPFA isomers, but how can I be sure of their identity and the position of the cyclopropane ring?
A: Confirming the identity of CPFA isomers can be challenging. While GC-FID provides retention time data, it does not give structural information.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Lack of Structural Information | Standard GC-FID analysis does not provide mass information to confirm structure. | Use Mass Spectrometry (GC-MS): A mass spectrometer detector provides mass-to-charge ratio data, which is essential for structural elucidation.[13] While standard electron ionization may not pinpoint the ring's location, it can confirm the mass of the CPFA FAME. |
| Ambiguous Ring Position | Electron ionization in GC-MS often results in fragmentation that is not specific enough to determine the location of the cyclopropane ring. | Perform Chemical Derivatization for MS: To locate the cyclopropane ring, use a specific derivatization technique before GC-MS analysis. Creating dimethyl disulfide (DMDS) adducts is a well-established method for pinpointing double bond and cyclopropane ring locations.[14] |
Diagrams
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating CPFA isomers?
A: Highly polar capillary columns are the best choice. Look for stationary phases such as cyanopropyl silicone (e.g., SP-2560, CP-Sil 88, HP-88) or polyethylene glycol (e.g., DB-WAX, HP-INNOWax).[5] These phases provide the selectivity needed to separate isomers based on subtle differences in polarity and structure, such as cis/trans configurations.[6][15] For particularly difficult separations, longer columns (e.g., 75 m or 100 m) are recommended.[6]
Q2: Is it necessary to derivatize cyclopropane fatty acids before GC analysis?
A: Yes, it is highly recommended. Free fatty acids are polar and prone to issues like peak tailing and adsorption onto the column or inlet, which compromises resolution.[12] Converting them to Fatty Acid Methyl Esters (FAMEs) increases their volatility and reduces polarity, making them much more suitable for GC analysis and enabling better separation.[5]
Q3: How does the oven temperature program affect the separation of CPFA isomers?
A: The temperature program is a critical parameter for achieving good resolution.[8] A slow temperature ramp (e.g., 2°C/min) gives the isomers more time to interact with the stationary phase, which enhances separation.[10] A fast ramp can cause compounds to elute too quickly and merge into a single peak.[8] For complex mixtures, starting at a low oven temperature and using a multi-step ramp or isothermal holds can effectively resolve challenging peaks.[7][9]
Q4: Can I separate cis and trans isomers of CPFAs?
A: Yes, separation of cis/trans isomers is possible with the right methodology. A time-temperature programmed GC method using a highly polar cyanopropyl column is effective for resolving many cis/trans fatty acid isomers.[6][11] The greater interaction of cis isomers with polar stationary phases typically causes them to be retained longer than their trans counterparts.
Experimental Protocols
Protocol 1: Derivatization of CPFAs to FAMEs using Boron Trichloride-Methanol
This protocol describes the conversion of fatty acids in a lipid sample to their corresponding fatty acid methyl esters (FAMEs) for GC analysis.[12]
Materials:
-
Lipid sample (1-25 mg)
-
Micro reaction vessel (5-10 mL)
-
Boron trichloride-methanol solution (12% w/w)
-
Hexane (B92381) (GC grade)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Place 1-25 mg of the lipid sample into a micro reaction vessel.
-
Add 2 mL of the 12% BCl₃-methanol solution to the vessel.
-
Seal the vessel and heat at 60 °C for 10 minutes. Derivatization times may need optimization depending on the sample.
-
Cool the vessel to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vessel.
-
Shake the vessel vigorously to extract the FAMEs into the hexane (upper) layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial, passing it through a small column of anhydrous sodium sulfate to remove residual water.[12]
-
The sample is now ready for injection into the GC. If necessary, concentrate the sample under a gentle stream of nitrogen.
Protocol 2: Optimized GC Method for CPFA Isomer Separation
This is a general-purpose starting method that should be optimized for your specific instrument and isomer profile. It is based on principles for separating complex FAME mixtures.[7][10]
Parameters:
-
GC System: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: High-polarity column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/Splitless injector at 250 °C with a split ratio of 100:1.
-
Oven Program:
-
Initial Temperature: 140 °C, hold for 5 min.
-
Ramp 1: Increase to 240 °C at a rate of 2-4 °C/min.
-
Final Hold: Hold at 240 °C for 15-20 min.
-
-
Detector: FID at 260 °C.
Note: This temperature program is a starting point. For very closely eluting isomers, a slower ramp rate (e.g., 0.5-1 °C/min) or the addition of an isothermal hold during the elution window may be required to achieve baseline resolution.[7][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]
- 16. aocs.org [aocs.org]
Technical Support Center: Analysis of Cyclopropane Fatty Acid Methyl Esters (GC-MS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of cyclopropane (B1198618) fatty acid methyl esters (FAMEs).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of cyclopropane FAMEs.
Problem: No peaks or very small peaks are observed in the chromatogram.
Possible Causes and Solutions:
-
Derivatization Failure: The conversion of cyclopropane fatty acids (CPFAs) to their corresponding FAMEs may be incomplete.
-
Verify Reagent Quality: Ensure derivatization reagents, such as boron trifluoride-methanol (BF3-Methanol), are fresh and have been stored correctly.
-
Optimize Reaction Conditions: Incomplete derivatization can result from suboptimal reaction time or temperature. For a typical BF3-Methanol procedure, heating at 60°C for 5-10 minutes is a starting point; however, this may need to be optimized for your specific sample matrix. To determine the proper derivatization time, analyze aliquots of a representative sample using different derivatization times and plot the peak area against the time. The optimal time is where no further increase in peak area is observed.
-
Presence of Water: Water can interfere with the esterification process.[1] Ensure samples and solvents are anhydrous.
-
-
Injection Problem: Issues with the sample introduction system can prevent the sample from reaching the column.
-
Instrument Malfunction:
-
Column Installation: Confirm the column is installed correctly in both the inlet and the detector.[2] A broken column will also lead to a lack of peaks.[2]
-
Carrier Gas Flow: Verify that the carrier gas is flowing at the set rate.[2]
-
Detector Issues: Ensure the mass spectrometer is properly tuned and that the detector is functioning correctly.[2]
-
Problem: Tailing or broad peaks are observed.
Possible Causes and Solutions:
-
Active Sites in the GC System: Polar analytes, including FAMEs, can interact with active sites in the inlet liner, column, or connections, leading to peak tailing.
-
Use Deactivated Liners and Columns: Employ liners and columns specifically deactivated for the analysis of active compounds.[3]
-
Column Contamination: The column may be contaminated. Try conditioning the column according to the manufacturer's instructions. If that fails, trimming a small portion (e.g., 0.5m) from the front of the column may help.[4]
-
-
Improper Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Optimize the flow rate for your specific column dimensions and analysis.
-
Sample Overload: Injecting too much sample can lead to broad, fronting peaks.[2] Try diluting the sample or reducing the injection volume.
Problem: Poor resolution between cyclopropane FAMEs and other fatty acids.
Possible Causes and Solutions:
-
Suboptimal GC Column: The choice of GC column is critical for separating complex mixtures of FAMEs.
-
Column Polarity: A column with a different polarity may provide better separation. Both polar (e.g., DB-FATWAX UI, Supelcowax) and non-polar (e.g., DB-5, OV1) columns have been used for FAME analysis.[5][6][7][8] The selection depends on the specific sample matrix and the target analytes.
-
Column Dimensions: A longer column or one with a smaller internal diameter can improve resolution, though it will increase analysis time.[9]
-
-
Incorrect Temperature Program: The oven temperature program significantly impacts separation.
-
Initial Temperature and Hold Time: A lower initial temperature and a longer hold time can improve the separation of volatile compounds.
-
Ramp Rate: A slower temperature ramp rate can enhance the resolution of closely eluting peaks.[5]
-
Problem: Suspected degradation of the cyclopropane ring.
Possible Causes and Solutions:
-
Harsh Derivatization Conditions: The cyclopropane ring can be sensitive to strongly acidic conditions.[1]
-
Use Milder Reagents: While BF3-Methanol is common, if degradation is suspected, consider alternative, milder derivatization methods. Diazomethane can be used for methylating unesterified fatty acids under non-acidic conditions.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures during derivatization, as this can promote side reactions.
-
Below is a logical workflow for troubleshooting common GC-MS issues with cyclopropane FAMEs.
Caption: A flowchart for troubleshooting common GC-MS problems.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing cyclopropane fatty acids by GC-MS?
A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds. This can lead to poor peak shapes (tailing) and adsorption issues within the GC system. Converting them to their methyl esters (FAMEs) increases their volatility and reduces their polarity, making them more amenable to GC analysis and allowing for better separation based on properties like boiling point and degree of unsaturation.
Q2: What is a standard protocol for derivatizing cyclopropane fatty acids to FAMEs?
A2: A widely used method involves esterification with boron trifluoride in methanol (B129727) (BF3-Methanol). While the exact procedure may need optimization, a general protocol is as follows:
-
Weigh 1-25 mg of your lipid sample into a reaction vial.
-
Add 2 mL of 12% w/w BF3-Methanol solution.
-
Heat the vial at 60°C for 5-10 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane).
-
Shake the vial vigorously to extract the FAMEs into the organic layer.
-
Allow the layers to separate, then carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
Q3: How can I identify cyclopropane FAMEs in my mass spectrometry data?
A3: The mass spectra of monocyclopropane FAMEs can be very similar to those of their corresponding unsaturated (monoene) parent esters.[10] However, the fragmentation patterns of dicyclopropane derivatives are more distinct, which can aid in structure elucidation.[10] For confident identification, it is recommended to use a commercial FAMEs mass spectral library that includes cyclopropane fatty acids.[8] Additionally, analyzing known standards is crucial for confirming retention times and mass spectra.
Q4: What are typical GC-MS parameters for the analysis of cyclopropane FAMEs?
A4: Optimal parameters vary depending on the specific instrument, column, and sample matrix. However, the following tables provide examples of parameters reported in the literature as starting points for method development.
Table 1: Example GC Oven Temperature Programs
| Parameter | Method 1 (Adapted from[5]) | Method 2 (Adapted from[7]) |
| Column Type | DB-5 (30 m x 0.320 mm x 0.25 µm) | DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) |
| Initial Temp | 150°C | 60°C |
| Initial Hold | 3 min | 1 min |
| Ramp 1 | 5°C/min to 250°C | 5°C/min to 100°C |
| Hold 1 | 2 min | - |
| Ramp 2 | - | 2°C/min to 175°C |
| Hold 2 | - | 10 min |
| Ramp 3 | - | 2°C/min to 220°C |
| Final Hold | - | 20 min |
Table 2: Example GC Inlet and MS Detector Parameters
| Parameter | Example Value | Reference |
| Injector Temperature | 225°C - 260°C | [5][11] |
| Injection Mode | Split (e.g., 40:1) or Splitless | [5][7] |
| Carrier Gas | Helium or Hydrogen | [7][8] |
| Constant Flow Rate | ~1.2 mL/min | [7] |
| MS Ion Source Temp | ~220°C | [8] |
| Electron Energy | 70 eV | [5][8] |
| Mass Scan Range | m/z 50-550 or similar | [8] |
Experimental Protocols & Workflows
Protocol: Fatty Acid Methylation using Boron Trifluoride-Methanol
This protocol details the steps for the derivatization of fatty acids to FAMEs, a critical sample preparation step for GC-MS analysis.
Materials:
-
Lipid sample
-
Boron trifluoride-methanol solution (12% or 14% w/w)
-
Hexane (B92381) (or heptane), GC grade
-
Deionized water
-
Micro-reaction vessels (5-10 mL)
-
Pipettes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-25 mg of the lipid-containing sample into a micro-reaction vessel. If the sample is not in a solvent, it can be derivatized neat. If dissolved, a nonpolar solvent like hexane or toluene (B28343) is suitable.
-
Reagent Addition: Add 2 mL of BF3-Methanol reagent to the reaction vessel.
-
Reaction Incubation: Securely cap the vessel and heat it at 60°C for 5-10 minutes in a heating block or water bath. The optimal time should be determined empirically.
-
Quenching and Extraction:
-
Allow the vessel to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vessel.
-
Cap the vessel and shake vigorously for at least 30 seconds to ensure the FAMEs are extracted into the hexane layer.
-
-
Phase Separation: Allow the mixture to stand until two distinct layers are formed. The upper layer is the organic phase (hexane) containing the FAMEs.
-
Sample Collection: Carefully transfer the upper organic layer to a clean GC vial, avoiding the lower aqueous layer.
-
Analysis: The sample is now ready for injection into the GC-MS system.
The following diagram illustrates the general workflow from sample preparation to data analysis.
Caption: From sample to report: the FAMEs analysis workflow.
References
- 1. aocs.org [aocs.org]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for bioaerosol detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 9. agilent.com [agilent.com]
- 10. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.labrulez.com [gcms.labrulez.com]
"avoiding degradation of Methyl cis-9,10-methylenehexadecanoate during sample prep"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Methyl cis-9,10-methylenehexadecanoate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is the methyl ester of a cyclopropane (B1198618) fatty acid (CPFA). The three-membered cyclopropane ring is susceptible to opening under certain chemical conditions, particularly strong acids, leading to the formation of artifacts and inaccurate quantification.[1][2] This degradation can compromise experimental results that rely on the precise measurement of this compound.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway of concern during routine fatty acid analysis is the acid-catalyzed opening of the cyclopropane ring. Under strongly acidic conditions, such as those used in some traditional methylation procedures, the ring can open to form methoxy (B1213986) and methyl-branched fatty acid methyl esters.[3] For example, a common artifact identified is 9-methoxy-10-methyl-octadecanoic acid methyl ester.[3] Hydrogenation, another technique sometimes used in fatty acid analysis, can also open the cyclopropane ring.[4]
Q3: Are there alternative analytical techniques that can minimize degradation?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can be used for the identification and quantification of cyclopropane fatty acids with minimal sample preparation, thereby avoiding the use of harsh chemical reagents.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation due to harsh acidic conditions: Strong acids used for hydrolysis and/or methylation can open the cyclopropane ring.[1] | Use a milder, direct methylation method: A one-step direct methylation with methanolic HCl for a shorter duration and at a lower temperature is recommended. Saponification (base hydrolysis) followed by methylation is also a viable option as it does not degrade the cyclopropane ring.[2] |
| Appearance of unknown peaks in the chromatogram | Formation of degradation artifacts: The presence of unexpected peaks may indicate the formation of ring-opened byproducts, such as methoxy and methyl-branched esters.[3] | Confirm artifact identity: Use GC-MS to identify the mass spectra of the unknown peaks. The presence of characteristic fragments can confirm their origin as degradation products. Compare results with a gentler sample preparation method to see if the peaks disappear. |
| Inconsistent quantification results | Partial degradation of the analyte: Variable reaction conditions (e.g., temperature, time) can lead to inconsistent levels of degradation and, therefore, unreliable quantification. | Standardize the sample preparation protocol: Strictly control all parameters of the chosen methylation method. Consider using a method that has been validated for the analysis of cyclopropane fatty acids.[6][7] |
Comparative Analysis of Sample Preparation Methods
The following table summarizes the impact of different sample preparation methods on the stability of cyclopropane fatty acids, based on a comparative study by Dionisi et al. (1999).
| Method Type | Reagents | Conditions | Impact on Cyclopropane Ring | Recommendation |
| Direct Methylation (Acid-Catalyzed) | Methanolic HCl | 2h at 70°C | High Recovery | Recommended: A reliable and rapid method with good recovery of cyclopropane fatty acids.[3][6] |
| Fat Extraction followed by Methylation | Chloroform/Methanol extraction, then BF3-Methanol | Extraction at room temp, methylation at 100°C for 10 min | Good Recovery | Acceptable but more time-consuming: This traditional two-step method can be effective if conditions are carefully controlled. |
| Direct Saponification/Methylation | Methanolic NaOH, then BF3-Methanol | Saponification at 100°C for 5 min, methylation at 100°C for 5 min | High Recovery | Recommended: Base-catalyzed saponification does not degrade the cyclopropane ring and is an excellent alternative to acid-based methods.[2] |
| Harsh Acid-Catalyzed Methylation | Methanolic H2SO4 | 2h at 90°C | Significant Degradation | Not Recommended: These conditions are too harsh and lead to the formation of degradation artifacts.[3] |
Experimental Protocols
Recommended Protocol: One-Step Direct Methylation
This protocol is adapted from methods shown to preserve cyclopropane fatty acids.[3][6]
-
Sample Preparation: Weigh 10-20 mg of the sample into a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of 5% HCl in methanol.
-
Reaction: Tightly cap the tube and heat at 70°C for 2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC analysis.
Alternative Protocol: Saponification followed by Methylation
This protocol is based on the findings that saponification does not degrade cyclopropane fatty acids.[2]
-
Saponification: To the sample, add 2 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes.
-
Methylation: After cooling, add 2 mL of 14% BF3 in methanol. Heat at 100°C for 5 minutes.
-
Extraction: Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation and Collection: Centrifuge and collect the upper hexane layer for GC analysis.
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Recommended vs. Not Recommended workflows for sample preparation.
References
- 1. Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for FAMEs in Gas Chromatography
Welcome to our dedicated support center for resolving peak tailing issues in the gas chromatographic analysis of Fatty Acid Methyl Esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and remedy common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in FAMEs analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, presenting a "tail" that extends from the peak maximum towards the baseline.[1][2][3] This distortion is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting FAMEs, and consequently, compromise the quantitative accuracy of the analysis.[2][4][5]
Q2: I'm seeing tailing for all my FAME peaks. What are the most likely causes?
When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is often related to a physical problem in the GC system rather than a chemical interaction.[3][4][6] The most common culprits include:
-
Improper Column Installation: An incorrectly cut or installed column can create dead volumes or turbulence in the carrier gas flow path.[4][7][8]
-
Inlet Contamination: Residues from previous injections or particles from the septum can accumulate in the inlet liner, creating active sites that interact with the analytes.[7][9]
-
System Leaks: Leaks in the carrier gas line or at the inlet can disrupt the flow path and cause peak distortion.[10]
Q3: Only some of my FAME peaks are tailing. What does this suggest?
If only specific, often more polar or later-eluting FAMEs, are tailing, the cause is more likely chemical in nature.[3][11] Potential reasons include:
-
Active Sites: Interaction of polar FAMEs with active sites in the GC system, such as exposed silanol (B1196071) groups on the column or contamination in the liner.[1][2]
-
Column Degradation: The stationary phase of the column can degrade over time due to exposure to oxygen, high temperatures, or aggressive chemicals, leading to the formation of active sites.[10][12]
-
Incomplete Derivatization: If the conversion of fatty acids to FAMEs is incomplete, the remaining free fatty acids, being more polar, will exhibit significant tailing.[13][14]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your FAMEs analysis.
Troubleshooting Workflow
The following diagram illustrates a logical workflow to follow when troubleshooting peak tailing.
Caption: A step-by-step guide to diagnosing FAME peak tailing.
Data Summary: Common Causes and Solutions
The table below summarizes the common causes of peak tailing for FAMEs and their corresponding solutions.
| Cause | Description | Recommended Solution(s) |
| Inlet Contamination | Accumulation of septum particles, non-volatile sample residue, or other contaminants in the inlet liner.[7][9] | Replace the inlet liner and septum. Clean the injection port.[7][9] |
| Improper Column Installation | Incorrect column positioning (too high or low in the inlet), poor column cut, or loose fittings.[4][7][8] | Re-install the column, ensuring a clean, square cut and correct insertion depth. Tighten fittings appropriately.[4][8] |
| Column Contamination | Buildup of non-volatile residues from the sample matrix at the head of the column.[3][10][12] | Trim 10-20 cm from the front of the column.[15] If the problem persists, consider using a guard column. |
| Column Degradation | Stationary phase damage due to oxygen, excessive temperature, or aggressive reagents.[12][16] | Condition the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced.[16] |
| Active Sites | Exposed silanol groups on the column surface or metal surfaces in the flow path interacting with polar analytes.[1][2] | Use a deactivated liner and a high-quality, well-deactivated column. Priming the system by injecting a high-concentration standard can sometimes help.[11] |
| Column Overload | Injecting too much sample mass onto the column, exceeding its capacity.[1][17][18] | Reduce the injection volume or dilute the sample.[1][17] |
| Low Inlet Temperature | Incomplete or slow vaporization of higher molecular weight FAMEs in the inlet.[19] | Increase the inlet temperature. A typical starting point is 250 °C.[19] |
| Suboptimal Carrier Gas Flow | A flow rate that is too low can lead to increased band broadening and tailing.[19] | Optimize the carrier gas flow rate for your column dimensions and analysis. |
| Incomplete Derivatization | Residual free fatty acids are highly polar and will tail significantly.[13][14] | Review and optimize the sample preparation and derivatization protocol to ensure complete conversion to FAMEs. |
Experimental Protocols
1. Inlet Maintenance Protocol
A clean and properly configured inlet is crucial for good peak shape.
-
Objective: To replace the inlet liner and septum to eliminate sources of contamination and active sites.
-
Procedure:
-
Cool down the GC inlet to a safe temperature (below 50 °C).
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and the old septum.
-
Remove the inlet liner. A liner removal tool may be helpful.
-
Inspect the inside of the injection port for any visible contamination. If necessary, clean it with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol (B129727) or hexane).
-
Place a new, deactivated liner (with glass wool if appropriate for your method) into the injection port.
-
Install a new, pre-conditioned septum and tighten the septum nut. Do not overtighten.
-
Restore the carrier gas flow and perform a leak check.
-
Heat the inlet to the desired temperature.
-
2. Column Installation and Conditioning Protocol
Proper installation and conditioning of the GC column are fundamental to achieving symmetrical peaks.
-
Objective: To correctly install a capillary GC column and prepare it for analysis.
-
Procedure:
-
Column Cutting: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut at the end of the column. Inspect the cut under magnification to ensure it is not jagged.[4][8]
-
Column Installation (Inlet):
-
Slide a new nut and ferrule onto the column.
-
Insert the column into the inlet to the manufacturer-specified depth for your instrument and inlet type. This is a critical step to avoid dead volume.[4]
-
Tighten the nut according to the manufacturer's instructions.
-
-
Column Conditioning:
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Set the oven temperature to 20 °C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
-
Hold at this temperature for 1-2 hours, or until the baseline is stable.
-
-
Column Installation (Detector):
-
Cool down the oven.
-
Install the detector end of the column following the manufacturer's guidelines for insertion depth.
-
Heat the oven to the initial temperature of your method and allow the baseline to stabilize before running samples.
-
-
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between observed symptoms and their likely causes.
Caption: Connecting observed peak tailing symptoms to their probable causes.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acalabs.co.uk [acalabs.co.uk]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Restek - Blog [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. chromforum.org [chromforum.org]
- 17. chromforum.org [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ionization Efficiency of Methyl cis-9,10-methylenehexadecanoate in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Methyl cis-9,10-methylenehexadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of this and other cyclopropane (B1198618) fatty acid methyl esters (FAMEs).
Troubleshooting Guide
Low signal intensity is a common challenge in the mass spectrometry analysis of this compound. The following table outlines potential causes and solutions to improve ionization and overall signal.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | Inefficient Ionization: The chosen ionization technique may not be optimal for this specific FAME. Cyclopropane FAMEs can be challenging to ionize efficiently. | - Switch Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are often more suitable for less polar molecules.[1][2] - Optimize Ion Source Parameters: Adjust parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to find the optimal settings for your instrument and analyte. |
| Poor Derivatization: Incomplete or inefficient conversion of the parent fatty acid to its methyl ester will result in a lower concentration of the target analyte. | - Optimize Derivatization Reaction: Ensure complete methylation by optimizing reaction time, temperature, and reagent concentrations. Common reagents include BF3-methanol or methanolic HCl.[3] - Verify Derivatization: Analyze a small aliquot of the reaction mixture by GC-FID or GC-MS to confirm complete conversion to the methyl ester. | |
| Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. | - Improve Chromatographic Separation: Optimize the GC or LC method to separate this compound from interfering matrix components. - Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances before MS analysis. | |
| Poor Adduct Formation (ESI) | Low abundance of adduct-forming ions: In ESI, the formation of protonated molecules ([M+H]⁺) for FAMEs can be inefficient. | - Promote Adduct Formation: Add a source of cations to the mobile phase or post-column. For example, adding sodium acetate (B1210297) or ammonium (B1175870) formate (B1220265) can significantly enhance the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts, which often provide a stronger signal than [M+H]⁺.[4][5] |
| In-source Fragmentation | High Cone/Orifice Voltage (ESI/APCI): Excessive voltage in the ion source can cause the molecule to fragment before it is detected, reducing the signal of the intact molecular ion. | - Optimize Cone/Orifice Voltage: Gradually decrease the cone or orifice voltage to minimize in-source fragmentation and maximize the signal of the desired molecular ion or adduct.[6] |
| Peak Tailing or Broadening (GC-MS) | Active Sites in the GC System: The cyclopropane ring or ester group may interact with active sites in the injector liner or column, leading to poor peak shape and reduced signal intensity. | - Use an Inert Flow Path: Employ deactivated injector liners and GC columns to minimize analyte interaction. - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a neutral surface. |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for analyzing this compound?
A1: While Electron Ionization (EI) is commonly used in GC-MS for FAMEs, it can cause extensive fragmentation, leading to a weak or absent molecular ion peak. For enhanced sensitivity and detection of the molecular ion, consider the following:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar compounds and can provide a stronger signal for the protonated molecule [M+H]⁺ compared to ESI.[1][7]
-
Atmospheric Pressure Photoionization (APPI): APPI can be even more efficient than APCI for nonpolar analytes and may offer improved sensitivity.[1]
-
Electrospray Ionization (ESI) with Adduct Enhancement: If using LC-MS with ESI, the formation of sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts by adding the corresponding salts to the mobile phase can significantly improve signal intensity compared to the protonated molecule.[4][5]
-
Chemical Ionization (CI): In GC-MS, positive chemical ionization (PCI) is a softer ionization technique than EI and can produce a more abundant protonated molecule, leading to higher sensitivity in MRM mode.[3]
Q2: How can I improve the signal of my analyte in ESI-MS?
A2: To enhance the ESI-MS signal of this compound, focus on promoting the formation of stable adducts. The inherent low polarity of FAMEs makes them poor candidates for protonation.
-
Sodium Adduct Formation: Add a low concentration (e.g., 1-5 mM) of sodium acetate to your mobile phase. This will encourage the formation of the [M+Na]⁺ adduct, which is often significantly more stable and abundant than the [M+H]⁺ ion.[4][5]
-
Ammonium Adduct Formation: Alternatively, adding ammonium formate to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct.
-
Optimize ESI Source Parameters: Fine-tune the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve the most stable and intense signal for the desired adduct.[6]
Q3: What are the best practices for sample preparation to ensure good ionization?
A3: Proper sample preparation is critical for achieving high ionization efficiency.
-
Complete Derivatization: Ensure the complete conversion of the free fatty acid to its methyl ester. Use a reliable derivatization agent like BF3-methanol or methanolic HCl and optimize the reaction conditions (temperature and time). Incomplete derivatization will lead to a lower concentration of your target analyte.[3]
-
Sample Purity: Remove any non-volatile salts or other contaminants that can cause ion suppression. Use high-purity solvents and reagents.
-
Appropriate Solvent: Dissolve the final extracted and derivatized sample in a solvent that is compatible with your MS ionization source and mobile phase. For LC-MS, this is typically a mixture of organic solvent and water. For direct infusion, a solvent system that promotes stable spray in the ESI source is crucial.
Q4: I am using GC-MS with Electron Ionization (EI) and cannot see the molecular ion. What can I do?
A4: The absence of a molecular ion is common for FAMEs in EI-MS due to extensive fragmentation.[8] To address this:
-
Use a Softer Ionization Technique: If available, switch to Chemical Ionization (CI). CI is a softer ionization method that will likely produce a prominent protonated molecule ([M+H]⁺), which can be used for quantification, especially in MRM mode.[3]
-
Lower the Ionization Energy: If your instrument allows, reducing the electron energy from the standard 70 eV may decrease fragmentation and increase the relative abundance of the molecular ion. However, this may also reduce overall signal intensity.
-
Rely on Characteristic Fragment Ions: If CI is not an option, you can still perform quantitative analysis using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of characteristic and abundant fragment ions. For saturated FAMEs, ions such as m/z 74 and 87 are often used.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of cyclopropane fatty acids (CPFAs) using GC-MS, which can serve as a benchmark for optimizing the analysis of this compound.
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 60 mg/kg of cheese fat | GC-MS | [9][10] |
| Limit of Quantitation (LOQ) | 200 mg/kg of cheese fat | GC-MS | [9][10] |
A direct comparison of ionization efficiencies for EPA methyl ester, a related fatty acid methyl ester, showed that APPI can be 2-4 times more intense than APCI.[1]
Experimental Protocols
Protocol 1: Enhancing ESI-MS Signal via Sodium Adduct Formation
This protocol outlines the steps to enhance the signal of this compound in an LC-ESI-MS system by promoting the formation of sodium adducts.
-
Mobile Phase Preparation:
-
Prepare your standard mobile phases for reversed-phase chromatography (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid).
-
To promote sodium adduct formation, add 1 mM sodium acetate to Mobile Phase A. Ensure it is fully dissolved.
-
-
Sample Preparation:
-
Ensure the fatty acid is completely derivatized to its methyl ester.
-
Dissolve the final sample in the initial mobile phase composition.
-
-
MS Parameter Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Set the mass spectrometer to scan for the expected m/z of the [M+Na]⁺ adduct (for C18H34O2, the monoisotopic mass is 282.2559, so the sodium adduct [C18H34O2+Na]⁺ will be at m/z 305.2453).
-
Optimize the cone/orifice voltage to maximize the signal of the m/z 305.2453 ion while minimizing in-source fragmentation. Start with a low voltage (e.g., 20 V) and gradually increase it.
-
Optimize other source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity and stability.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the mobile phase containing sodium acetate.
-
Inject the sample and acquire data in positive ion mode, monitoring for the [M+Na]⁺ adduct.
-
Protocol 2: Derivatization of cis-9,10-Methylenehexadecanoic Acid to its Methyl Ester for GC-MS Analysis
This protocol describes a common method for the derivatization of the parent fatty acid to this compound.
-
Reagent Preparation:
-
Prepare a 14% (w/v) solution of Boron Trifluoride (BF₃) in methanol. Handle this reagent with care in a fume hood as it is corrosive and toxic.
-
-
Derivatization Reaction:
-
Place approximately 10-20 mg of the fatty acid sample into a screw-cap vial with a PTFE-lined cap.
-
Add 2 mL of the 14% BF₃-methanol solution to the vial.
-
Securely cap the vial and heat at 100°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water to the vial.
-
Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer containing the this compound to a clean vial.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Regioisomer-independent quantification of fatty acid oxidation products by HPLC-ESI-MS/MS analysis of sodium adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jeol.com [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving extraction efficiency of lipids from complex biological matrices"
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the extraction of lipids from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for lipid extraction from biological samples?
A1: The most widely recognized and utilized methods are solvent-based liquid-liquid extractions. The "gold standard" methods are the Folch and the Bligh & Dyer techniques, which use a chloroform (B151607) and methanol (B129727) solvent system.[1][2] Other common methods include:
-
Soxhlet Extraction: A traditional method providing high yields but is time-consuming and can risk lipid oxidation due to prolonged heating.[1][3]
-
Hexane-Isopropanol Extraction: A less toxic alternative to chloroform-based methods.[4][5]
-
Solid-Phase Extraction (SPE): Uses a solid sorbent to isolate lipids based on their physical and chemical properties, offering a simplified workflow compared to traditional LLE methods.[6][7][8]
-
Modern Techniques: Newer methods include Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE), which can offer improved efficiency and reduced solvent use.[1][3]
Q2: How do I choose the most appropriate lipid extraction method for my sample type?
A2: The optimal method depends on the specific biological matrix, the lipid classes of interest, and the downstream analytical technique.
-
For total lipid extraction from tissues , the Folch method is generally preferred due to its exhaustive extraction capabilities, especially for samples with high lipid content (>2%).[1][9][10]
-
For samples with high water content , such as fish muscle or cell suspensions, the Bligh & Dyer method is a suitable and economical adaptation.[10][11]
-
For plant tissues , special precautions are needed to inactivate potent lipolytic enzymes. A preliminary extraction or boiling in isopropanol (B130326) is often recommended before proceeding with chloroform/methanol extraction.[12][13][14]
-
To selectively extract neutral lipids , a non-polar solvent like hexane (B92381) can be used. For more polar, membrane-associated lipids, a polar solvent mixture is required to disrupt lipid-protein complexes.[15]
-
For high-throughput lipidomics , various methods have been developed to balance efficiency with the practicalities of processing many samples simultaneously.[16]
Q3: What are the most critical factors that influence lipid extraction efficiency?
A3: Several factors can significantly impact your lipid yield and the quality of your extract:
-
Sample Homogenization: Thorough disruption of the tissue or cellular matrix is the first and most critical step to release lipids.[17] Hard tissues may require pulverization under liquid nitrogen.[15] Sonication can also significantly improve fat recovery.[18]
-
Solvent System and Ratios: The choice of solvents and their precise ratios are crucial.[17] A mixture of polar and non-polar solvents is typically needed to extract a broad range of lipids.[13][19] The sample-to-solvent ratio is also a critical factor that can affect lipid yield.[13][20]
-
Phase Separation: Achieving a clean and complete separation between the organic (lipid-containing) and aqueous phases is essential to avoid lipid loss.[17]
-
Sample Handling and Storage: Lipids are susceptible to degradation. Fresh tissues should be used whenever possible.[15] To prevent oxidation, samples can be flushed with inert gas like nitrogen or argon and stored at -80°C.[17][21]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: I am experiencing low yields of lipids in my final extract. What are the potential causes and how can I troubleshoot this?
Answer: Low lipid recovery is a common problem that can arise from several stages of the extraction process.
-
Incomplete Cell Lysis: Lipids may remain trapped if the initial homogenization is insufficient.
-
Incorrect Solvent-to-Sample Ratio: Using too little solvent for the amount of sample can lead to incomplete extraction.
-
Solution: The Folch method recommends a solvent-to-sample ratio of 20:1.[13][22] For plasma, increasing the sample-to-solvent ratio up to 1:20 (v/v) has been shown to increase the peak area of lipid species.[20] It is crucial to adhere to the specific solvent ratios required by your chosen method.[20]
-
-
Suboptimal Phase Separation: An incomplete separation of the organic and aqueous phases will lead to the loss of lipids.
-
Lipid Degradation: Lipids, particularly unsaturated ones, can be degraded by oxidation or enzymatic activity.
-
For Solid-Phase Extraction (SPE): Low recovery can be due to several factors.
A logical workflow for troubleshooting low lipid recovery can help systematically identify the issue.
Problem 2: I am not getting a clear separation between the organic and aqueous layers; instead, I see a cloudy interface or an emulsion.
Answer: Poor phase separation or emulsion formation is a common and frustrating issue, often caused by high concentrations of surfactant-like molecules (e.g., phospholipids, proteins) in the sample.[26]
-
Solution 1: Centrifugation: Ensure you are centrifuging at an adequate speed and for a sufficient duration. This is often the simplest solution to break an emulsion.[17]
-
Solution 2: Gentle Mixing: When adding the aqueous solution to induce phase separation, mix by gentle inversion rather than vigorous shaking or vortexing.[26] Vigorous agitation increases the likelihood of forming an emulsion.
-
Solution 3: Salt Addition: Washing the extract with a salt solution (e.g., 0.9% NaCl or KCl) instead of pure water can help break emulsions and sharpen the phase boundary.[1][2]
Problem 3: I am observing unexpected peaks in my mass spectrometry data. What are common sources of contamination?
Answer: Contamination can be introduced at multiple stages. Identifying and eliminating these sources is critical for accurate analysis.[17][27]
-
Plasticware: Phthalates and other plasticizers can leach from tubes, pipette tips, and containers, especially when exposed to organic solvents.[17]
-
Solution: Use glass tubes and pipettes whenever possible. If you must use plastic, ensure it is solvent-resistant (e.g., polypropylene) and pre-rinse it with your extraction solvent.
-
-
Solvents: Impurities, stabilizers, or degradation products in solvents can be a major source of contamination.[27] For example, chloroform exposed to light and oxygen can form phosgene, a highly reactive molecule.[23][27]
-
Glassware: Residues from detergents can remain on glassware if not cleaned properly.
-
Solution: Wash glassware with a laboratory-grade detergent, rinse thoroughly with deionized water, and finally rinse with the extraction solvent before use.[17]
-
-
Blank Samples: Always include a "blank" extraction (containing no biological sample) in your workflow. This will help you identify contaminants originating from your reagents, solvents, or labware.[17]
Quantitative Data Summary
The choice of extraction method and the solvent-to-sample ratio can significantly affect the lipid yield. The following tables summarize quantitative data for comparison.
Table 1: Comparison of Lipid Content Estimated by Folch and Bligh & Dyer Methods in Marine Tissues
| Lipid Content by Folch (%) | Lipid Content by Bligh & Dyer (%) | Underestimation by Bligh & Dyer (%) |
| < 2.0 | Same as Folch | ~0% |
| 2.0 - 10.0 | Lower than Folch | Significant |
| 10.7 - 18.6 | 6.1 - 11.6 | ~45% |
| > 20.0 | Lower than Folch | Up to 50% |
Data compiled from a study on marine tissues, which found that for samples with >2% lipid content, the Bligh & Dyer method produced significantly lower lipid estimates than the Folch method.[9][22]
Table 2: Effect of Sample-to-Solvent Ratio on Lipid Extraction from Human Plasma
| Method | Sample-to-Solvent Ratio (v/v) | Relative Peak Area of Lipids |
| Bligh-Dyer | 1:4 | Lower |
| Bligh-Dyer | 1:10 | Intermediate |
| Bligh-Dyer | 1:20 | Highest |
| Folch | 1:4 | Lower |
| Folch | 1:10 | Intermediate |
| Folch | 1:20 | Highest |
Data adapted from a study showing a gradual increase in lipid peak area with decreasing sample-to-solvent ratios down to 1:20 for both Folch and Bligh-Dyer methods.[20][28]
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction from Tissue
This method is considered a gold standard for exhaustive lipid extraction from tissues.[1][2]
-
Homogenization: Weigh approximately 1 gram of fresh tissue. Homogenize the tissue in a glass homogenizer with 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[17]
-
Agitation: Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.
-
Filtration/Centrifugation: Filter the homogenate through a solvent-resistant filter paper or centrifuge to pellet the solid debris. Collect the liquid extract.[17]
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the collected extract (e.g., 4 mL for a 20 mL extract).[17]
-
Phase Separation: Mix the solution gently by inversion and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate a clear separation of the two phases.[17]
-
Collection of Lipid Phase: The lower layer is the chloroform phase containing the lipids. Carefully remove the upper aqueous layer with a Pasteur pipette, avoiding the protein interface.[2][17]
-
Solvent Evaporation: Evaporate the chloroform from the lower phase under a stream of nitrogen or argon to obtain the dried lipid extract.[17]
-
Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform/methanol) and store at -80°C under an inert atmosphere.[17]
Protocol 2: Bligh & Dyer Method for Samples with High Water Content
This method is a rapid adaptation of the Folch protocol, suitable for biological fluids and tissues with high water content.[10][11]
-
Initial Homogenization: For a sample containing 1 mL of water (e.g., 1 g of tissue assumed to be ~80% water or 1 mL of plasma), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass tube. Vortex thoroughly for 10-15 minutes.[10][29]
-
Addition of Chloroform: Add 1.25 mL of chloroform to the homogenate and mix for 1 minute.[10][29]
-
Addition of Water: Add 1.25 mL of water to the mixture and mix for another minute. This induces the phase separation.[10][29]
-
Centrifugation: Centrifuge the mixture (e.g., 1000 x g for 5 minutes) to achieve a clear separation of the two phases. A layer of precipitated protein will be visible at the interface.[10][29]
-
Collection of Lipid Phase: The lower organic phase contains the lipids. Carefully insert a Pasteur pipette through the upper aqueous layer and protein disk to collect the lower phase.[10][29] For quantitative work, a re-extraction of the tissue residue with chloroform is recommended.[11]
-
Solvent Evaporation & Storage: Proceed with solvent evaporation and storage as described in the Folch protocol (Steps 7 and 8).
References
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. silicycle.com [silicycle.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. aquaculture.ugent.be [aquaculture.ugent.be]
- 12. aocs.org [aocs.org]
- 13. mdpi.com [mdpi.com]
- 14. The state of the art in plant lipidomics - Molecular Omics (RSC Publishing) DOI:10.1039/D1MO00196E [pubs.rsc.org]
- 15. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 16. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Improved Folch Method for Liver-Fat Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Advances in Lipid Extraction Methods—A Review | Semantic Scholar [semanticscholar.org]
- 20. Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 22. vliz.be [vliz.be]
- 23. m.youtube.com [m.youtube.com]
- 24. welch-us.com [welch-us.com]
- 25. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. avantiresearch.com [avantiresearch.com]
- 28. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 29. tabaslab.com [tabaslab.com]
"calibration curve issues in quantifying Methyl cis-9,10-methylenehexadecanoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of Methyl cis-9,10-methylenehexadecanoate.
Troubleshooting Guide
This guide addresses common issues observed during the quantification of this compound, particularly those related to calibration curve performance.
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Question: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?
Answer: Non-linearity in your calibration curve can stem from several factors, from sample preparation to instrument settings. Below is a systematic approach to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Calibration Range | Ensure the concentration range of your calibration standards brackets the expected concentration of your samples. If necessary, perform a preliminary analysis to estimate the analyte concentration. Forcing a curve to be linear over too wide a concentration range can lead to non-linearity, especially at the upper and lower limits. |
| Standard Degradation | This compound, like other cyclopropane (B1198618) fatty acids, can be susceptible to degradation, particularly opening of the cyclopropane ring under harsh acidic or high-temperature conditions. Prepare fresh calibration standards from a certified reference material. Store stock solutions at low temperatures (e.g., -20°C) and protect from light. |
| Inconsistent Derivatization | The conversion of the parent fatty acid to its methyl ester (FAME) must be complete and consistent across all standards and samples. Optimize the derivatization reaction (e.g., using BF₃-methanol or methanolic HCl) by adjusting reaction time and temperature. Ensure anhydrous conditions to prevent side reactions. |
| Matrix Effects | Co-eluting substances from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and a non-linear response. To mitigate this, consider more rigorous sample cleanup, such as solid-phase extraction (SPE), or the use of a matrix-matched calibration curve. |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration. If you observe flattening of the curve at higher concentrations, dilute your upper-level standards and samples to fall within the linear dynamic range of the detector. |
Troubleshooting Workflow for Poor Linearity:
Issue 2: High Limit of Detection (LOD) and Limit of Quantification (LOQ)
Question: I am struggling with high detection and quantification limits for this compound. How can I improve the sensitivity of my assay?
Answer: High LOD and LOQ values indicate that your method is not sensitive enough to detect low concentrations of the analyte. The following table provides guidance on improving assay sensitivity.
Strategies to Lower LOD and LOQ:
| Strategy | Detailed Recommendations |
| Optimize Sample Preparation | Increase the starting amount of the sample material. Incorporate a concentration step after extraction, for example, by evaporating the solvent under a gentle stream of nitrogen. |
| Enhance GC-MS Parameters | Injection Volume: Increase the injection volume, but be mindful of potential peak shape distortion. Split Ratio: Use a lower split ratio or a splitless injection to introduce more of the sample onto the column. Ionization Mode: Ensure you are using the optimal ionization mode (e.g., Electron Ionization - EI) and that the ion source is clean. |
| Mass Spectrometer Settings | Selected Ion Monitoring (SIM): Instead of full scan mode, use SIM to monitor characteristic ions of this compound. This significantly improves the signal-to-noise ratio. Key ions can be determined from the analyte's mass spectrum. |
| Choice of GC Column | Use a GC column with a stationary phase appropriate for FAME analysis, such as a highly polar cyanopropyl phase (e.g., HP-88), to achieve sharp peaks and good separation from interfering compounds.[1][2] |
Representative Quantitative Parameters for Cyclopropane FAMEs by GC-MS:
The following data is based on a validated method for cyclopropane fatty acids in a complex matrix and can serve as a benchmark for your method development.
| Parameter | Value | Reference |
| Linearity Range | LOQ to 1500 mg/kg | [3] |
| Correlation Coefficient (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 60 mg/kg of fat | [3] |
| Limit of Quantification (LOQ) | 200 mg/kg of fat | [3] |
Frequently Asked Questions (FAQs)
Q1: Where can I obtain a certified reference standard for this compound?
A1: A certified reference standard is crucial for accurate quantification. High-purity (>98%) standards for this compound are available from specialized lipid suppliers such as Larodan and Abcam. Always check the certificate of analysis for purity and storage recommendations.
Q2: What is the best internal standard for quantifying this compound?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. However, if this is not available, a fatty acid methyl ester with a similar structure and retention time that is not present in the sample can be used. For example, a non-endogenous odd-chain fatty acid methyl ester like methyl nonadecanoate (B1228766) (C19:0) is a common choice.
Q3: Can the cyclopropane ring of this compound degrade during sample preparation or GC analysis?
A3: Yes, the cyclopropane ring can be susceptible to opening under certain conditions. It is important to avoid harsh acidic conditions and excessively high temperatures during derivatization and in the GC injector port. Studies on the stability of cyclopropane fatty acids suggest that direct methylation methods can provide good recovery.
Q4: What are the characteristic mass spectral fragments for this compound that I should monitor in SIM mode?
A4: While a full mass spectrum of your specific standard should be acquired to confirm the fragments, cyclopropane fatty acid methyl esters typically show characteristic fragmentation patterns. The molecular ion (M+) at m/z 282.46 should be present. Other significant fragments arise from cleavage around the cyclopropane ring. For a related compound, methyl cis-9,10-methyleneoctadecanoate, characteristic ions are observed that can guide your selection. It is recommended to acquire a full scan mass spectrum of a pure standard to determine the most abundant and specific ions for SIM analysis.
Experimental Protocols
General Protocol for Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Lipid Extraction: Extract total lipids from your sample using a suitable method, such as a modified Folch or Bligh-Dyer extraction with chloroform:methanol.
-
Transesterification:
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
-
Vortex and heat at 60°C for 10 minutes.
-
Cool to room temperature.
-
Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Vortex and heat at 60°C for 10 minutes.
-
Cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Workflow for Sample Preparation and Analysis:
References
"addressing co-elution of fatty acid methyl esters in chromatography"
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the co-elution of fatty acid methyl esters (FAMEs) during chromatographic analysis.
Troubleshooting Guide
Issue: Poor resolution or co-elution of FAME peaks
This is a common challenge in the analysis of complex FAME mixtures. Use this guide to systematically troubleshoot and resolve co-elution issues.
1. Initial Assessment & Peak Identification:
-
Identify the Co-eluting Compounds: On highly polar cyanopropyl siloxane columns (e.g., HP-88, CP-Sil 88), identify the expected elution order of your FAMEs. For instance, methyl tridecanoate (B1259635) (C13:0) typically elutes after methyl laurate (C12:0) and before methyl myristate (C14:0).[1] Potential co-eluting peaks are often unsaturated FAMEs with similar carbon numbers or branched-chain FAMEs.[1]
-
Mass Spectrometry (MS) Confirmation: If you are using a GC-MS system, you can confirm co-elution by examining the mass spectra across the peak. If the mass spectra change from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.[1]
2. Chromatographic Method Optimization:
If co-elution is confirmed, the next step is to optimize your GC method parameters.
-
Temperature Program Adjustment:
-
Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of early-eluting peaks.[1]
-
Reduce the Ramp Rate: A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, which can significantly improve resolution, though it will also increase the total run time.[1]
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance their separation.[1]
-
-
Carrier Gas Flow Rate/Linear Velocity Optimization: Adjusting the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen) can improve peak efficiency and resolution.[1][2] Hydrogen often allows for faster analysis without a significant loss in resolution compared to helium.[2][3]
3. Column Selection and Evaluation:
The choice of GC column is critical for FAME analysis. If method optimization does not resolve the co-elution, a different column may be necessary.[1]
-
Stationary Phase Polarity: Highly polar stationary phases, such as those with high cyanopropyl content, are generally preferred for FAME analysis, especially for separating cis/trans isomers.[4][5][6][7][8] Non-polar columns separate FAMEs primarily by boiling point, which can lead to co-elution of unsaturated FAMEs with their saturated counterparts.[8]
-
Column Dimensions: Longer columns and smaller internal diameters generally provide higher resolution.[6] For particularly challenging separations, such as complex C18:1 cis/trans isomers, columns up to 200 meters in length are available.
Frequently Asked Questions (FAQs)
Q1: How can I identify which FAMEs are co-eluting in my chromatogram?
A1: If you have a GC-MS system, you can use it to identify co-eluting compounds. By examining the mass spectra across a single chromatographic peak, you can often distinguish between different components if they have different fragmentation patterns.[1] Even if the peaks are not fully separated, extracted ion chromatograms (EICs) can be used to quantify individual compounds. However, complete chromatographic separation is always preferable for accurate quantification.
Q2: What is the most effective way to separate cis and trans FAME isomers?
A2: The most effective method for separating cis and trans FAME isomers is to use a highly polar capillary column, typically one with a high percentage of cyanopropyl siloxane in the stationary phase (e.g., HP-88, SP-2560, or Rt-2560).[4][7][9][10] These columns provide the necessary selectivity to resolve the geometric isomers. Additionally, optimizing the temperature program with a slow ramp rate is crucial for achieving baseline separation. For very complex mixtures, a longer column (e.g., 100 m or longer) may be required.[10]
Q3: Can changing the carrier gas help resolve co-eluting FAMEs?
A3: Yes, changing the carrier gas and optimizing its flow rate can impact resolution. Hydrogen is often a good choice for FAME analysis as it can provide faster analysis times without a significant loss of resolution compared to helium.[2][3] The optimal flow rate (or linear velocity) will depend on your specific column dimensions and should be optimized to achieve the best separation efficiency.
Q4: My sample contains a complex mixture of FAMEs. What type of GC column should I use?
A4: For complex FAME mixtures, a highly polar cyanopropyl silicone column is recommended.[5][7] These columns, such as the HP-88 or CP-Sil 88, are specifically designed for FAME analysis and provide excellent selectivity for separating a wide range of fatty acids, including those with varying degrees of unsaturation and cis/trans isomers.[5][7] For general-purpose FAME profiling where detailed cis/trans separation is not the primary goal, a polar polyethylene (B3416737) glycol (PEG) column (e.g., DB-WAX) can also be used.[4][5]
Q5: What are the key steps in the derivatization of fatty acids to FAMEs to ensure good chromatographic results?
A5: A common and effective method for preparing FAMEs is through esterification using a reagent like Boron Trifluoride (BF3) in methanol.[11][12][13][14] Key steps to ensure a successful derivatization include:
-
Using a catalyst like BF3 to facilitate the reaction.[11]
-
Heating the reaction mixture to ensure complete conversion.[13][15]
-
Extracting the FAMEs into a non-polar solvent like hexane (B92381) after the reaction.[12][15]
-
Ensuring all reagents are of high quality and low in moisture, as water can hinder the esterification process.
Data Presentation
Table 1: Comparison of GC Columns for FAME Analysis
| Column Type | Stationary Phase | Polarity | Typical Applications | Advantages | Limitations |
| DB-FATWAX UI | Polyethylene Glycol (PEG) | High | General FAME profiling, separation by carbon number and degree of unsaturation.[16] | Robust and provides good separation for less complex samples. | Does not typically separate cis/trans isomers well.[4] |
| DB-23 | Cyanopropyl Silicone | Medium-High | Analysis of complex FAME mixtures, with some cis/trans separation capabilities.[4] | Good resolution for a broad range of FAMEs. | Limited separation of complex cis/trans isomer mixtures. |
| HP-88 / CP-Sil 88 / Rt-2560 | Biscyanopropyl Siloxane | Very High | Detailed cis/trans isomer analysis, analysis of partially hydrogenated oils.[4][5][10] | Excellent resolution of geometric and positional isomers.[10] | May have lower thermal stability compared to less polar phases. |
| SP-2560 | Biscyanopropyl Siloxane | Very High | Specifically designed for detailed analysis of cis/trans FAME isomers.[5][9] | High resolution for complex isomer patterns.[9] | Can be susceptible to degradation if not properly conditioned and maintained. |
| DB-5ms UI | (5%-Phenyl)-methylpolysiloxane | Low/Non-polar | FAME analysis in soil or oil samples where separation is primarily by boiling point.[16] | Good for separating FAMEs based on carbon chain length. | Poor separation of unsaturated and isomeric FAMEs.[8] |
Table 2: Example GC Oven Temperature Programs for FAME Analysis
| Application | Column | Initial Temp. & Hold | Ramp Rate(s) | Final Temp. & Hold | Reference |
| Animal/Marine Samples | Agilent DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) | 60°C for 1 min | 5°C/min to 100°C, then 2°C/min to 175°C (hold 10 min), then 2°C/min to 220°C | 220°C for 20 min | [16] |
| Soil/Oil Samples | Agilent DB-5ms UI (60 m x 0.25 mm, 1 µm) | 80°C for 1 min | 4°C/min to 220°C, then 10°C/min to 290°C | 290°C for 30 min | [16] |
| General FAMEs | DB-Wax (30 m x 0.25 mm, 0.25 µm) | 50°C for 1 min | 25°C/min to 200°C, then 3°C/min to 230°C | 230°C for 18 min | [4] |
| Rapid Screening | Agilent J&W DB-FastFAME (30 m x 0.25 mm, 0.25 µm) | 80°C for 1 min | 20°C/min to 140°C, then 3°C/min to 240°C | 240°C for 5 min | [1] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol
This protocol is a general guideline for the esterification of fatty acids using a Boron Trifluoride-Methanol reagent.
Materials:
-
Sample containing fatty acids (10-100 mg)
-
BF3-Methanol reagent (12-14% w/w)
-
Methanol
-
Hexane (or Heptane)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Reaction vial with a screw cap
-
Heating block or water bath
Procedure:
-
Weigh approximately 50 mg of the lipid sample into a reaction vial.
-
Add 1 mL of hexane and 0.5 mL of 14% BF3-methanol to the vial.[13]
-
Cap the vial tightly and heat at 50°C for 30 minutes in a heating block or water bath.[13]
-
Cool the mixture to room temperature.
-
Add 1 mL of water to the vial and vortex to mix.
-
Allow the layers to separate. The top layer is the organic phase containing the FAMEs.
-
Carefully transfer the top organic layer to a clean vial.
-
Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and swirling.
-
The resulting hexane solution containing the FAMEs is now ready for GC analysis.
Visualizations
Caption: Troubleshooting workflow for addressing FAME co-elution.
Caption: Workflow for FAME derivatization using BF3-Methanol.
Caption: Logic for selecting the appropriate GC column for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. mtoz-biolabs.com [mtoz-biolabs.com]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. thamesrestek.co.uk [thamesrestek.co.uk]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. chromforum.org [chromforum.org]
- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Validation & Comparative
A Comparative Analysis of Cyclopropane Fatty Acids Across Diverse Bacterial Strains
An Objective Guide for Researchers and Drug Development Professionals
Cyclopropane (B1198618) fatty acids (CFAs) are unique components of the cell membranes of many bacterial species. Formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids (UFAs), these modifications play a crucial role in adapting to environmental stresses. This guide provides a comparative overview of CFA distribution, quantitative analysis of their abundance in various bacterial strains, and detailed experimental protocols for their study.
Physiological Significance of Cyclopropane Fatty Acids
The conversion of UFAs to CFAs is an energy-intensive process that typically occurs as bacterial cultures enter the stationary phase of growth.[1] This post-synthetic modification of the lipid bilayer is catalyzed by cyclopropane fatty acid (CFA) synthase.[2] The primary role of CFAs is to alter the physical properties of the cell membrane, leading to decreased membrane permeability. This alteration is a key factor in bacterial resistance to various environmental challenges, including acid shock, oxidative stress, and exposure to certain organic solvents. For instance, in Escherichia coli, the presence of CFAs is a major factor in its ability to survive acidic conditions.
Comparative Quantitative Analysis of Cyclopropane Fatty Acids
The abundance and types of CFAs can vary significantly among different bacterial species and are often influenced by the growth phase. The following table summarizes the reported CFA content in several bacterial strains, primarily during the stationary phase when their production is maximal.
| Bacterial Strain | Major Cyclopropane Fatty Acids | CFA Content (% of Total Fatty Acids) | Growth Phase | References |
| Escherichia coli | C17:0cyc (cis-9,10-methylenehexadecanoic acid), C19:0cyc (cis-11,12-methyleneoctadecanoic acid) | Varies; significant increase in stationary phase. | Stationary | [3] |
| Salmonella enterica serovar Typhimurium | C17:0cyc, C19:0cyc | Increased levels of C17:0cyc and presence of C19:0cyc. | Stationary | [4][5] |
| Helicobacter pylori | C19:0cyc (cis-11,12-methyleneoctadecanoic acid) | Approximately 30% | Not specified | [6][7][8][9] |
| Pseudomonas putida KT2440 | C17:0cyc | Approximately 30% | Stationary | [10] |
| Lactobacillus reuteri | C19:0cyc (Lactobacillic acid) | Present in specific TNF-inhibitory strains. | Late Stationary | [11][12] |
| Agrobacterium tumefaciens | C17:0cyc, C19:0cyc | Present; synthesis is controlled by methionine availability. | Stationary | [13] |
| Mycobacterium tuberculosis | Cyclopropanated mycolic acids | Essential component of mycolic acids. | Not applicable |
Experimental Protocols
The analysis of bacterial fatty acids, including CFAs, is most commonly performed by converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs), followed by analysis using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[1][14][15]
Protocol for Fatty Acid Methyl Ester (FAME) Analysis
This protocol is adapted from the standardized MIDI, Inc. Sherlock™ Microbial Identification System.[14]
I. Reagents
-
Reagent 1 (Saponification): 45g Sodium Hydroxide, 150ml Methanol, 150ml Distilled Water.
-
Reagent 2 (Methylation): 325ml certified 6.0N Hydrochloric Acid, 275ml Methanol.
-
Reagent 3 (Extraction): 200ml Hexane, 200ml Methyl tert-butyl ether.
-
Reagent 4 (Base Wash): 10.8g Sodium Hydroxide in 900ml Distilled Water.
II. Procedure
-
Harvesting: Using a sterile loop, collect approximately 40mg of bacterial cells from a pure culture grown on a suitable medium (e.g., Trypticase Soy Agar) and place them in a clean 13x100 mm glass tube. For reproducible results, it is crucial to standardize the growth medium and temperature.[14]
-
Saponification: Add 1.0 ml of Reagent 1 to the tube. Seal the tube tightly with a Teflon-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex the tube for 5-10 seconds after the initial 5 minutes of heating.[14]
-
Methylation: Cool the tube and add 2.0 ml of Reagent 2. Recap the tube, vortex briefly, and heat at 80°C for 10 minutes. This step is critical in terms of time and temperature.[14]
-
Extraction: After cooling, add 1.25 ml of Reagent 3 to the tube. Recap and gently mix on a rotator for about 10 minutes.[14]
-
Phase Separation: Centrifuge the tube to separate the phases. The upper, organic phase contains the FAMEs.
-
Base Wash: Transfer the upper organic phase to a new tube. Add 3.0 ml of Reagent 4 and rotate for 5 minutes.[14]
-
Sample Collection: After the wash, transfer approximately two-thirds of the upper organic phase to a GC vial for analysis.
III. Gas Chromatography Analysis
-
Instrument: Agilent 6890 or similar GC system.[14]
-
Column: A fused silica (B1680970) capillary column is recommended for good resolution of fatty acids.[14]
-
Carrier Gas: Hydrogen.[14]
-
Detector: Flame Ionization Detector (FID).[14]
-
Temperature Program: A typical program ramps from 170°C to 270°C at a rate of 5°C per minute.[14]
-
Identification: FAMEs are identified by comparing their retention times to those of known standards.[14]
Visualizing Key Processes
To better understand the biosynthesis and analysis of cyclopropane fatty acids, the following diagrams illustrate the key pathways and workflows.
Caption: CFA Biosynthesis Pathway.
References
- 1. sandia.gov [sandia.gov]
- 2. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acids of Helicobacter pylori lipoproteins CagT and Lpp20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acids of Helicobacter pylori lipoproteins CagT and Lpp20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Free fatty acid-absorbing bacteria as a potential new treatment for obesity - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 12. Limosilactobacillus reuteri - Wikipedia [en.wikipedia.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. gcms.cz [gcms.cz]
- 15. Fame analysis techniques | PPTX [slideshare.net]
A Comparative Guide: GC-FID vs. GC-MS for Cyclopropane Fatty Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of cyclopropane (B1198618) fatty acids (CPFAs) is crucial in various fields, from bacterial identification to food science and clinical diagnostics. The two primary analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for CPFA quantification, supported by experimental data and detailed methodologies.
Introduction to Cyclopropane Fatty Acids and their Analysis
Cyclopropane fatty acids are a unique class of lipids characterized by a three-membered carbon ring in their aliphatic chain. They are predominantly found in the cell membranes of various bacteria and some protozoa, and their presence and abundance can serve as important biomarkers. In drug development, CPFAs are investigated for their potential as antibacterial targets and for their role in host-pathogen interactions.
The analytical challenge in quantifying CPFAs lies in their structural similarity to other fatty acids and the potential for degradation during sample preparation. Both GC-FID and GC-MS are powerful techniques for fatty acid analysis, but they differ significantly in their principles of detection, leading to trade-offs in sensitivity, selectivity, and cost.
Principles of Detection: A Tale of Two Detectors
GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As the separated components elute from the GC column and enter the flame, they are pyrolyzed, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. This makes FID a universal and highly sensitive detector for hydrocarbons, including fatty acid methyl esters (FAMEs).
GC-MS , on the other hand, combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. As analytes elute from the GC column, they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for highly specific identification and quantification.
Experimental Protocols
Accurate quantification of CPFAs by either GC-FID or GC-MS is highly dependent on a robust and reproducible experimental protocol. This includes efficient lipid extraction, effective derivatization to volatile FAMEs, and optimized chromatographic separation.
Lipid Extraction and Derivatization
A critical step in CPFA analysis is the derivatization of the fatty acids into their corresponding FAMEs to increase their volatility for GC analysis. It is crucial to employ a method that does not lead to the degradation of the cyclopropane ring.
Recommended Protocol: Saponification followed by Esterification
This two-step method is preferred to avoid the harsh conditions of some single-step transesterification reagents like boron trifluoride-methanol, which have been shown to degrade cyclopropane rings.
-
Saponification:
-
To the lipid extract (containing approximately 1-10 mg of lipid), add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 100°C for 5 minutes in a sealed tube.
-
Cool the tube to room temperature.
-
-
Esterification:
-
Add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool to room temperature.
-
Add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
Gas Chromatography Conditions
The following GC conditions are a general starting point and may require optimization based on the specific CPFAs of interest and the sample matrix.
| Parameter | GC-FID | GC-MS |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase (e.g., biscyanopropyl polysiloxane) | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar or non-polar stationary phase |
| Carrier Gas | Helium or Hydrogen | Helium |
| Inlet Temperature | 250°C | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp to 240°C at 3°C/min; Hold for 15 min | Initial temp: 100°C, hold for 2 min; Ramp to 240°C at 3°C/min; Hold for 15 min |
| Detector Temp | 280°C | N/A |
| MS Transfer Line | N/A | 280°C |
| Ion Source Temp | N/A | 230°C |
| Ionization Mode | N/A | Electron Impact (EI) at 70 eV |
| Scan Range | N/A | m/z 50-500 |
Performance Comparison: GC-FID vs. GC-MS
The choice between GC-FID and GC-MS for CPFA quantification will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and confirmatory identification.
| Performance Metric | GC-FID | GC-MS |
| Selectivity | Lower. Relies on chromatographic retention time for identification, which can be prone to co-elution with isobaric compounds. | Higher. Provides structural information through mass spectra, allowing for confident peak identification and deconvolution of co-eluting peaks. |
| Sensitivity (LOD/LOQ) | Generally in the low to mid picogram (pg) range on-column. | Can be more sensitive, especially in Selected Ion Monitoring (SIM) mode, reaching low femtogram (fg) levels on-column. A quantitative GC-MS method for CPFAs in cheese reported a limit of detection (LOD) of 60 mg/kg and a limit of quantification (LOQ) of 200 mg/kg of cheese fat[1][2][3]. |
| Linearity | Excellent, typically with a wide linear dynamic range (5-7 orders of magnitude). | Good, but the linear range can be narrower than FID. |
| Accuracy & Precision | High, with proper calibration and use of an internal standard. | High, particularly when using an isotopically labeled internal standard. |
| Cost (Initial & Running) | Lower initial instrument cost and generally lower maintenance costs. | Higher initial instrument cost and more complex maintenance. |
| Ease of Use | Simpler operation and data analysis. | More complex operation and requires expertise in spectral interpretation. |
| Confirmatory Analysis | No. Identification is based solely on retention time matching with standards. | Yes. The mass spectrum provides a definitive chemical fingerprint for the analyte. |
Visualizing the Workflow and Decision-Making Process
To better illustrate the analytical process and the factors influencing the choice between GC-FID and GC-MS, the following diagrams are provided.
References
- 1. Gas-liquid chromatographic analysis of cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope Labeling Studies: Methyl cis-9,10-methylenehexadecanoate vs. Common Fatty Acid Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl cis-9,10-methylenehexadecanoate and its potential utility in stable isotope labeling studies against commonly used alternatives like palmitic, oleic, and stearic acids. The information presented is supported by available experimental data to aid in the selection of appropriate tracers for metabolic research.
Introduction to Stable Isotope Labeled Fatty Acids in Metabolic Research
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. In lipid metabolism research, fatty acids labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are introduced to cells or organisms. Their incorporation into complex lipids, oxidation for energy, or conversion into other metabolites is then monitored, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This approach provides invaluable insights into fatty acid uptake, storage, and utilization in various physiological and pathological states.
This compound: A Niche Tracer
This compound is a cyclopropane (B1198618) fatty acid (CPFA) primarily found in bacteria, where it plays a crucial role in adapting membrane fluidity in response to environmental stress. While not a common choice for stable isotope labeling studies in mammalian systems, its unique structure presents potential for specific research questions. Studies involving radiolabeled analogs have provided some understanding of its metabolic fate.
Common Alternatives for Fatty Acid Stable Isotope Labeling
Palmitic acid (16:0), stearic acid (18:0), and oleic acid (18:1) are among the most abundant fatty acids in mammals and are therefore frequently used as tracers in their isotopically labeled forms to study mainstream fatty acid metabolism.
-
Palmitic Acid ([¹³C₁₆]-Palmitate, [d₃₁]-Palmitate): A saturated fatty acid that is a key product of de novo lipogenesis and a major component of cellular lipids.
-
Stearic Acid ([¹³C₁₈]-Stearate, [d₃₅]-Stearate): Another common saturated fatty acid that can be elongated from palmitate or obtained from the diet.
-
Oleic Acid ([¹³C₁₈]-Oleate, [d₃₃]-Oleate): A monounsaturated fatty acid that is a major component of triglycerides and membrane phospholipids.
Performance Comparison
The following table summarizes the key performance characteristics of this compound in comparison to the standard fatty acid tracers. Data for the target compound in mammalian systems is limited and in some cases inferred from studies on related cyclopropane fatty acids or from radiolabeling experiments.
| Feature | This compound | [¹³C₁₆]-Palmitic Acid | [¹³C₁₈]-Oleic Acid | [¹³C₁₈]-Stearic Acid |
| Primary Metabolic Pathways | Partial β-oxidation, potential incorporation into complex lipids. | β-oxidation for energy, incorporation into triglycerides and phospholipids, precursor for other fatty acids. | β-oxidation, primary fatty acid for triglyceride synthesis, incorporation into phospholipids. | β-oxidation, desaturation to oleic acid, incorporation into complex lipids. |
| Uptake and Incorporation | Absorbed and incorporated into lipids, but specific rates in mammalian cells are not well-documented. | Readily taken up by cells and incorporated into various lipid classes. | Efficiently taken up and incorporated, particularly into triglycerides. | Slower uptake and incorporation into triglycerides compared to oleic acid.[1][2] |
| Oxidation Rate | Undergoes partial β-oxidation. The cyclopropane ring is resistant to complete degradation. | Readily oxidized for energy production. | Oxidized for energy, with rates that can differ from saturated fatty acids.[1][2] | Generally lower oxidation rate compared to oleic acid.[1][2] |
| Key Research Applications | Studying the metabolism of xenobiotic lipids, investigating the impact of bacterial-derived fatty acids on host metabolism. | Tracing de novo lipogenesis, investigating saturated fatty acid-induced lipotoxicity. | Studying triglyceride synthesis and storage, investigating monounsaturated fatty acid metabolism. | Investigating the conversion of saturated to monounsaturated fatty acids (desaturation). |
| Reported Observations | Metabolites can be detected in urine and tissues after administration.[3] | High levels can induce endoplasmic reticulum stress and insulin (B600854) resistance. | Can ameliorate the negative effects of saturated fatty acids. | Less potent in inducing lipotoxicity compared to palmitic acid. |
Experimental Protocols
Detailed methodologies are crucial for reproducible stable isotope labeling studies. Below are representative protocols for cell culture-based experiments and the subsequent analysis of fatty acid metabolites.
Protocol 1: Stable Isotope Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with the desired concentration of the stable isotope-labeled fatty acid (e.g., 100 µM [¹³C₁₆]-palmitic acid complexed to bovine serum albumin).
-
Labeling: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) under standard culture conditions.
-
Harvesting: At the end of the incubation, wash the cells with ice-cold PBS to stop metabolic activity.
-
Metabolite Extraction: Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.
Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS
-
Lipid Extraction: Extract total lipids from the cell pellet using a method like the Folch or Bligh-Dyer procedure.
-
Transesterification: Convert the fatty acids within the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by incubation with a reagent such as methanolic HCl or BF₃ in methanol.
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The separation of different FAMEs is achieved on the GC column, and the mass spectrometer is used to detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the isotopically labeled species.[4][5]
Protocol 3: Analysis of Acyl-CoAs by LC-MS/MS
-
Cell Lysis and Extraction: Lyse the cells and extract the acyl-CoAs using an appropriate buffer and solvent system, often involving solid-phase extraction for enrichment.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using liquid chromatography, typically with a C18 reversed-phase column, and detect them using tandem mass spectrometry (LC-MS/MS). The MS/MS allows for specific and sensitive detection of the different acyl-CoA species and their isotopic enrichment.[6][7][8]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for a stable isotope labeling study and a simplified overview of fatty acid metabolism.
Caption: Experimental workflow for stable isotope labeling studies.
Caption: Simplified overview of fatty acid metabolic pathways.
Conclusion
While this compound is not a conventional tracer for general fatty acid metabolism studies in mammalian systems, its unique cyclopropane structure makes it a candidate for investigating specific metabolic questions, such as the interaction of host metabolism with bacterial-derived lipids. For mainstream research into fatty acid uptake, storage, and oxidation, stable isotope-labeled versions of palmitic, oleic, and stearic acids remain the gold standard due to their physiological relevance and the extensive body of literature supporting their use. The choice of tracer will ultimately depend on the specific research hypothesis being addressed.
References
- 1. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel odd-chain cyclopropane fatty acids: detection in a mammalian lipidome and uptake by hepatosplanchnic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Cis vs. Trans Isomers of Methylene Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of fatty acids plays a pivotal role in determining their biological function. While the differences between cis and trans unsaturated fatty acids are well-documented, the comparative biological activities of their cyclopropanated derivatives, methylene (B1212753) fatty acids, are less understood. This guide provides an objective comparison based on available experimental data and highlights areas where further research is needed.
Cyclopropane (B1198618) fatty acids (CFAs) are primarily found in bacteria and some plants, where they are biosynthesized from cis-unsaturated fatty acid precursors, resulting in a cis configuration of the cyclopropane ring. However, the existence of enzymes capable of producing trans isomers in organisms like Mycobacterium tuberculosis suggests that both forms can occur naturally and may possess distinct biological roles.
Impact on Membrane Properties: A Tale of Two Geometries
The primary role of cyclopropane fatty acids in bacteria is to modulate the fluidity and stability of cell membranes, particularly in response to environmental stress. Molecular dynamics simulations suggest that both cis and trans isomers of methylene fatty acids can influence membrane characteristics, albeit in different ways.
Table 1: Comparative Effects of Cis- and Trans-Methylene Fatty Acids on Membrane Properties (Based on Molecular Dynamics Simulations)
| Property | Cis-Methylene Fatty Acids | Trans-Methylene Fatty Acids |
| Lipid Packing | Disrupt lipid packing, creating more space between acyl chains. | Allow for tighter lipid packing, similar to saturated fatty acids. |
| Membrane Fluidity | Increase lateral diffusion of lipids, suggesting enhanced fluidity.[1] | Expected to decrease membrane fluidity compared to cis isomers. |
| Chain Order | Induce a greater degree of order compared to unsaturated fatty acids.[1] | Expected to induce a higher degree of order than cis isomers. |
| Permeability | Decrease proton permeability, crucial for acid resistance in bacteria.[2] | The effect on permeability has not been directly compared to the cis isomer. |
Differential Biological Activities: An Emerging Picture
Direct comparative studies on the biological activities of purified cis and trans isomers of a specific methylene fatty acid are scarce. However, by examining the known activities of naturally occurring (predominantly cis) cyclopropane fatty acids and drawing parallels with the well-established differential effects of cis and trans unsaturated fatty acids, we can infer potential differences.
Anti-inflammatory and Pro-inflammatory Potential
The G-protein coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids and is implicated in inflammatory responses.[3][4] A naturally occurring cyclopropane-containing fatty acid has been shown to act as a partial agonist at GPR84, suggesting a role in modulating inflammation. The differential effects of cis and trans isomers of other fatty acids on inflammatory signaling pathways suggest that the geometry of the cyclopropane ring could also influence GPR84 activation and subsequent downstream signaling.
For instance, studies on conjugated linoleic acid (CLA) isomers have demonstrated distinct immunological effects. The trans-10, cis-12 CLA isomer has been shown to have more potent anti-inflammatory effects compared to the cis-9, trans-11 isomer in certain experimental models.[5] This highlights the principle that geometric differences can translate into significant functional disparities in immune regulation.
Table 2: Potential Comparative Biological Activities of Cis- and Trans-Methylene Fatty Acids
| Biological Activity | Cis-Methylene Fatty Acids (Inferred from natural CFAs) | Trans-Methylene Fatty Acids (Hypothesized) |
| GPR84 Activation | Partial agonism demonstrated for a natural cyclopropane fatty acid. | The relative potency compared to the cis isomer is unknown. |
| Anti-inflammatory Effects | Potential anti-inflammatory activity via GPR84 modulation. | Could exhibit different potency or even opposing effects on inflammatory pathways. |
| Cytotoxicity | Some unsaturated fatty acids show cytotoxicity to cancer cells.[6][7] The effect of cyclopropanation on this activity is not well-defined. | The cytotoxicity of trans-methylene fatty acids has not been evaluated. |
Experimental Protocols
Synthesis of Cis- and Trans-Methylene Fatty Acids
The synthesis of defined geometric isomers is crucial for comparative biological studies. While nature primarily produces the cis isomer, chemical synthesis allows for the generation of both.
Protocol for the Synthesis of Cis-Cyclopropane Fatty Acids: The Simmons-Smith reaction is a widely used method for the cyclopropanation of cis-alkenes to yield cis-cyclopropane derivatives.
-
Starting Material: A cis-unsaturated fatty acid ester (e.g., methyl oleate).
-
Reagents: Diiodomethane (CH₂I₂) and a Zinc-Copper couple (Zn(Cu)).
-
Procedure: The Zn(Cu) couple is activated, typically with heat. The unsaturated fatty acid ester is dissolved in a suitable solvent (e.g., diethyl ether). Diiodomethane is added, and the reaction mixture is stirred, often under an inert atmosphere. The reaction proceeds to form the cis-cyclopropane ring at the position of the original double bond.
-
Purification: The product is purified using chromatographic techniques such as column chromatography.
-
Hydrolysis: The ester is then hydrolyzed to the free fatty acid using a base (e.g., potassium hydroxide) followed by acidification.
A detailed synthetic approach for various cis-cyclopropane fatty acids has been described in the literature.
Protocol for the Synthesis of Trans-Cyclopropane Fatty Acids: The synthesis of the trans isomer is more complex and can be achieved through multi-step synthetic routes, often involving stereoselective reactions to control the geometry of the cyclopropane ring.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the fatty acid isomers on cell viability.
-
Cell Culture: Cancer cell lines (e.g., breast cancer cell line MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the cis and trans methylene fatty acid isomers for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each isomer to compare their cytotoxic potency.
Visualizing the Concepts
Biosynthesis of Cis-Methylene Fatty Acids
The enzymatic conversion of a cis-unsaturated fatty acid in a phospholipid to a cis-cyclopropane fatty acid is a key bacterial process.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isomer-Specific Effects of cis-9,trans-11- and trans-10,cis-12-CLA on Immune Regulation in Ruminal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyunsaturated fatty acid-induced cytotoxicity against tumor cells and its relationship to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cis-unsaturated fatty acids on Meth-A ascitic tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adaptive Armor: A Comparative Guide to Cyclopropane Fatty Acid Profiles in Bacteria Under Environmental Stress
An in-depth analysis of how bacteria remodel their membranes using cyclopropane (B1198618) fatty acids to survive harsh environmental conditions, providing key data for researchers in microbiology and drug development.
Bacteria, in their constant struggle for survival, have evolved a fascinating array of adaptive mechanisms. One of the most critical is the modification of their cell membranes in response to environmental threats. A key player in this process is the formation of cyclopropane fatty acids (CFAs), a structural alteration of unsaturated fatty acids within the membrane phospholipids. This guide provides a comparative analysis of how the CFA profiles of various bacteria change in response to different environmental stressors, supported by experimental data and detailed protocols. Understanding these modifications is crucial for researchers in microbiology, offering insights into bacterial resilience, and for drug development professionals seeking to exploit potential vulnerabilities in pathogenic bacteria.
I. Quantitative Analysis of CFA Profiles Under Stress
The accumulation of CFAs is a hallmark of the bacterial stress response, particularly as cultures enter the stationary phase. This modification is not merely a passive byproduct of slowed growth but an active strategy to fortify the cell membrane. The following tables summarize the quantitative changes in the fatty acid composition of Escherichia coli and Pseudomonas putida under various stress conditions.
Escherichia coli
E. coli robustly increases its CFA content in response to a variety of stressors, most notably acid stress. The conversion of unsaturated fatty acids (UFAs) like palmitoleic acid (16:1) and vaccenic acid (18:1) to their cyclopropane derivatives, C17:0 cyclo and C19:0 cyclo respectively, is a key survival strategy.
| Stress Condition | Strain | Fatty Acid | Control (%) | Stressed (%) | Reference |
| Acid Stress (pH 4.5) | MC4100 | C16:0 | 27.5 ± 1.5 | 29.1 ± 1.1 | [1] |
| C16:1 | 24.8 ± 0.8 | 1.2 ± 0.2 | [1] | ||
| C17:0 cyclo | 18.9 ± 1.2 | 41.3 ± 1.5 | [1] | ||
| C18:1 | 19.5 ± 0.5 | 1.5 ± 0.3 | [1] | ||
| C19:0 cyclo | 9.3 ± 0.4 | 26.9 ± 1.0 | [1] | ||
| Heat Stress (50°C) | AW1.7 | C17:0 cyclo | 25.4 ± 0.5 | 30.1 ± 0.6 | [2] |
| C19:0 cyclo | 18.2 ± 0.4 | 21.5 ± 0.5 | [2] | ||
| High Pressure (300 MPa) | AW1.7 | C17:0 cyclo | 25.4 ± 0.5 | 28.9 ± 0.7 | [2] |
| C19:0 cyclo | 18.2 ± 0.4 | 20.8 ± 0.6 | [2] | ||
| Oxidative Stress (H₂O₂) | AW1.7 | C17:0 cyclo | 25.4 ± 0.5 | No significant change | [2] |
| C19:0 cyclo | 18.2 ± 0.4 | No significant change | [2] |
Pseudomonas putida
Pseudomonas putida, known for its metabolic versatility and solvent tolerance, also modulates its CFA content in response to environmental challenges. Notably, CFA accumulation is significant in response to solvent stress and during the transition to the stationary phase, which itself can be considered a stress condition.
| Stress Condition | Strain | Fatty Acid | Control (%) | Stressed (%) | Reference |
| Solvent Stress (Toluene) | DOT-T1E | C16:1 | 35.2 ± 2.1 | 15.8 ± 1.5 | [3][4] |
| C17:0 cyclo | 10.1 ± 1.2 | 28.4 ± 2.5 | [3][4] | ||
| C18:1 | 18.5 ± 1.5 | 8.2 ± 0.9 | [3][4] | ||
| Stationary Phase vs. Exponential Phase | KT2440 | C17:0 cyclo | <1 | ~30 | [5] |
| C19:0 cyclo | Not detected | Not detected | [5] | ||
| Freeze-Drying | KT2440 | C17:0 cyclo | ~30 (Stationary) | Reduced survival in cfa mutant | [5] |
II. The Physiological Role of Cyclopropane Fatty Acids
The primary role of CFAs is to alter the physical properties of the cell membrane. The introduction of a cyclopropane ring in the acyl chain increases the lipid packing density and reduces membrane fluidity. This "rigidification" of the membrane is thought to decrease its permeability to protons and other damaging agents, which is particularly beneficial under acid and solvent stress.[6] For instance, in E. coli, the presence of CFAs reduces the influx of protons in acidic environments.[6] In P. putida, CFAs are crucial for tolerance to organic solvents like toluene.[3][4] Interestingly, while essential for acid resistance in E. coli, CFAs do not appear to play a significant role in the acid stress response of P. putida DOT-T1E.[3][4] This highlights the species-specific nature of stress response mechanisms. While CFA synthesis is upregulated in response to heat and high pressure in E. coli, it does not seem to be a primary response to oxidative stress.[2]
III. Regulation of Cyclopropane Fatty Acid Synthesis
The synthesis of CFAs is a tightly regulated process, primarily controlled at the transcriptional level of the cfa gene, which encodes the CFA synthase enzyme. This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid.
Signaling Pathway for CFA Synthesis Regulation
The regulation of cfa expression is complex and involves multiple factors, including the stationary-phase sigma factor RpoS (σS) and various small RNAs (sRNAs).
References
- 1. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT‐T1E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT-T1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cyclopropane fatty acids improve Escherichia coli survival in acidified minimal media by reducing membrane permeability to H+ and enhanced ability to extrude H+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Guide to Reproducible Methyl cis-9,10-methylenehexadecanoate Measurements
For researchers, scientists, and drug development professionals, achieving reproducible measurements of lipid species is paramount. This guide provides a comprehensive comparison of analytical approaches for quantifying Methyl cis-9,10-methylenehexadecanoate, a cyclopropane (B1198618) fatty acid methyl ester, with a focus on inter-laboratory reproducibility.
Factors Influencing Inter-Laboratory Reproducibility
The journey from sample to result is paved with potential sources of variability that can significantly impact the reproducibility of this compound measurements between laboratories. Understanding and controlling these factors is critical for ensuring data integrity and comparability.
Key sources of variability in FAME analysis include:
-
Sample Preparation and Esterification: The conversion of fatty acids to their methyl esters is a critical step. The choice of esterification method, whether acid-catalyzed or base-catalyzed, can significantly affect the yield and purity of the final FAMEs.[1][2] Incomplete derivatization or the formation of artifacts can lead to inaccurate quantification.[3] For instance, acid-catalyzed methods using BF3-methanol are rapid but can lead to the degradation of labile fatty acids, while base-catalyzed reactions are milder but may not convert free fatty acids.[2]
-
Gas Chromatography (GC) Conditions: The choice of GC column, temperature programming, and carrier gas flow rate all play a crucial role in the separation of FAMEs.[4][5] Highly polar capillary columns are often preferred for their ability to separate complex mixtures of FAMEs, including positional and geometric isomers.[1][4] However, even minor variations in column phase polarity due to aging or manufacturing differences can affect separation and, consequently, reproducibility.[4]
-
Detection Method: While Flame Ionization Detection (FID) is widely used for FAME quantification due to its wide linear range and robustness, Mass Spectrometry (MS) provides higher selectivity and structural information, which is crucial for confident identification, especially in complex matrices.[6] The choice between these detectors can influence sensitivity and specificity.
-
Internal Standard Selection: The use of an appropriate internal standard is crucial to correct for variations in sample preparation and instrument response.[6] Odd-chain fatty acid methyl esters or stable isotope-labeled analogues are commonly used. The choice and purity of the internal standard can impact the accuracy of quantification.
-
Data Analysis and Calibration: Differences in integration parameters, calibration curve construction, and the use of response factors can introduce variability in the final reported concentrations.
Comparison of Analytical Methods for FAME Analysis
The selection of the analytical method is a critical decision that directly impacts the reproducibility of results. Below is a comparison of common methodologies used for FAME analysis, which can be applied to the measurement of this compound.
| Method | Principle | Advantages | Disadvantages | Typical Precision (RSD%) |
| Acid-Catalyzed Esterification (e.g., BF3-Methanol) followed by GC-FID | Fatty acids are converted to FAMEs using an acid catalyst, followed by separation and quantification by GC-FID.[1] | Fast and convenient.[1] Effective for a wide range of fatty acids. | Can cause degradation of polyunsaturated and other labile fatty acids.[2] Reagent has a limited shelf life.[2] | 2.77-5.82% (Intra-day for FAMEs)[6] |
| Base-Catalyzed Transesterification (e.g., KOH in Methanol) followed by GC-FID | Triglycerides are transesterified to FAMEs using a base catalyst, followed by GC-FID analysis.[7] | Rapid, one-step process at room temperature.[2] Avoids degradation of labile fatty acids.[2] | Not effective for free fatty acids.[2] | ~3% (for automated preparation)[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | FAMEs are separated by GC and detected by a mass spectrometer, providing both quantification and structural information.[6] | High selectivity and sensitivity.[5] Confident peak identification based on mass spectra. | Can be more complex to operate and maintain than GC-FID. | <15% (Inferred for deuterated FAMEs)[6] |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Utilizes two columns with different selectivities for enhanced separation of complex mixtures. | Superior separation power for complex samples, resolving co-eluting peaks. | More complex instrumentation and data analysis. | Method-dependent, generally high. |
Experimental Protocols
To facilitate reproducibility, detailed and standardized experimental protocols are essential. Below is a generalized protocol for the analysis of this compound using acid-catalyzed esterification followed by GC-MS.
Protocol: Quantification of this compound by GC-MS
1. Lipid Extraction and Saponification:
-
Homogenize the sample (e.g., tissue, cells).
-
Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Dry the lipid extract under a stream of nitrogen.
-
Saponify the dried lipids by adding a solution of methanolic potassium hydroxide (B78521) and heating.
2. Acid-Catalyzed Esterification:
-
To the saponified sample, add 14% boron trifluoride (BF3) in methanol.[6]
-
Heat the mixture at 100°C for approximately 30 minutes to convert fatty acids to their corresponding methyl esters (FAMEs).[6]
-
Cool the sample to room temperature.
3. Extraction of FAMEs:
-
Add water and an organic solvent such as hexane (B92381) to the reaction mixture to extract the FAMEs.[6]
-
Vortex and centrifuge to separate the layers.
-
Collect the upper organic layer containing the FAMEs.
-
Dry the organic extract under a stream of nitrogen.
4. Sample Reconstitution and GC-MS Analysis:
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane) containing a known concentration of an internal standard (e.g., methyl heptadecanoate).[6]
-
Inject an aliquot of the sample into the GC-MS system.
5. GC-MS Parameters:
-
GC Column: Use a polar capillary column, such as a DB-23 or equivalent, for optimal separation of FAMEs.[6]
-
Injector: Operate in split or splitless mode at an appropriate temperature (e.g., 250°C).
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 100°C), ramp to a higher temperature to elute all FAMEs, and hold for a period.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500). For targeted analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.
6. Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve prepared with certified reference standards.[6]
Visualizing the Workflow
To provide a clear overview of the analytical process and highlight potential areas for quality control, the following diagram illustrates a typical workflow for FAME analysis.
Caption: A typical workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).
Conclusion
Achieving high reproducibility in the measurement of this compound across different laboratories is a challenging but attainable goal. By understanding the key sources of variability, carefully selecting and validating analytical methods, and adhering to detailed, standardized protocols, researchers can enhance the consistency and reliability of their data. While specific inter-laboratory data for this compound is lacking, the extensive knowledge base for FAME analysis provides a strong foundation for developing robust and reproducible analytical strategies. The adoption of best practices in sample preparation, chromatography, and data analysis will ultimately lead to more comparable and reliable scientific outcomes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. perlan.com.pl [perlan.com.pl]
- 3. scite.ai [scite.ai]
- 4. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Intricacies of Fatty Acid Structure: A Comparative Guide to Confirming Cyclopropane Ring Position
For researchers, scientists, and professionals in drug development, the precise structural elucidation of fatty acids is paramount. The presence and position of a cyclopropane (B1198618) ring within a fatty acid chain can significantly influence its biological activity and physical properties. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the position of the cyclopropane ring in fatty acids, supported by experimental data and detailed protocols.
This document will delve into the methodologies of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and chemical degradation methods. By presenting their principles, workflows, and comparative performance, this guide aims to equip researchers with the knowledge to select the most appropriate technique for their specific analytical needs.
At a Glance: Comparing the Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Degradation Methods |
| Principle | Separation of volatile derivatives followed by mass-based identification of fragments. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Chemical cleavage of the cyclopropane ring followed by analysis of the resulting products. |
| Sample Preparation | Derivatization to fatty acid methyl esters (FAMEs) is typically required. | Minimal, non-destructive. | Can be complex and destructive. |
| Information Provided | Molecular weight and fragmentation patterns indicative of ring position. | Direct observation of protons and carbons in and near the cyclopropane ring. | Infers ring position from the identity of cleavage products. |
| Strengths | High sensitivity and excellent for quantification.[1] | Non-destructive, provides unambiguous structural information, and suitable for complex mixtures.[2][3][4][5] | Historically significant and can provide definitive positional information. |
| Weaknesses | Derivatization can introduce artifacts, and interpretation of mass spectra can be complex.[6][7] | Lower sensitivity compared to GC-MS.[2][4] | Labor-intensive, requires significant sample amounts, and can be harsh.[8][9] |
| Limit of Detection (LOD) | As low as 60 mg/kg of cheese fat for CPFAs.[1] | Comparable to full scan GC-MS.[3] | Generally higher than spectroscopic methods. |
| Limit of Quantitation (LOQ) | 200 mg/kg of cheese fat for CPFAs.[1] | Not explicitly stated in the provided results. | Not typically used for quantification. |
In-Depth Analysis of Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of fatty acids, including those containing cyclopropane rings.[1][10][11] The method relies on the separation of volatile fatty acid derivatives, typically fatty acid methyl esters (FAMEs), by gas chromatography, followed by detection and identification using mass spectrometry.
Experimental Protocol: GC-MS Analysis of Cyclopropane Fatty Acids
-
Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).
-
Saponification/Transesterification: The extracted lipids are saponified (base hydrolysis) or transesterified to cleave the fatty acids from the glycerol (B35011) backbone and form FAMEs. Saponification using 15% NaOH in 50% aqueous methanol at 100°C for 30 minutes is a preferred method as it does not degrade cyclopropane fatty acids, unlike acid hydrolysis.[8][9]
-
Derivatization: The resulting free fatty acids are methylated to FAMEs using a reagent like methanolic KOH.[10]
-
GC Separation: The FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to separate the FAMEs based on their boiling points and polarity.
-
MS Detection and Analysis: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting mass spectrum shows the molecular ion and characteristic fragmentation patterns. The position of the cyclopropane ring can be inferred from the analysis of these fragments.[6] For instance, specific fragments (A, B, C, and D) are characteristic of methyl esters of octadecanoic acids containing a cyclopropyl (B3062369) ring.[6]
A specialized GC-MS method involves the reductive ring opening of the cyclopropane fatty acid esters using a platinum catalyst and hydrogen in glacial acetic acid. This process yields a mixture of branched-chain and straight-chain acid esters. Analysis of the mass spectra of the branched-chain esters allows for the definitive assignment of the methyl group positions, and consequently, the original position of the cyclopropane ring.[12]
Workflow for GC-MS with Reductive Ring Opening
Caption: Workflow for determining cyclopropane ring position using GC-MS with reductive ring opening.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure of molecules.[2][4] For cyclopropane fatty acids, ¹H NMR is particularly useful as the protons on the cyclopropane ring have characteristic chemical shifts in the upfield region of the spectrum (around -0.34 ppm for the cis-methylene proton), which are well-separated from other fatty acid signals.[3][4][5] This allows for both qualitative identification and quantitative analysis.[3][13]
Experimental Protocol: ¹H NMR Analysis of Cyclopropane Fatty Acids
-
Lipid Extraction: Lipids are extracted from the sample as described for the GC-MS protocol.
-
Sample Preparation: A known amount of the extracted fat (e.g., 100 mg) is dissolved in a deuterated solvent (e.g., 1 mL of CDCl₃) containing an internal standard.
-
NMR Acquisition: The ¹H NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 600 MHz). Specific pulse sequences, such as those involving multisuppression, can be used to enhance the detection of the weak signals from the cyclopropane protons.[13] A band-selective homonuclear decoupling sequence can also improve sensitivity.[2]
-
Data Analysis: The characteristic signals of the cyclopropane ring protons are identified in the spectrum. The position of the ring along the carbon chain can lead to subtle differences in the chemical shifts of other protons in the fatty acid chain, which can be further investigated using 2D NMR techniques like ¹H-¹³C HSQC for better resolution.[5] Quantification is achieved by integrating the peak area of a characteristic cyclopropane proton signal relative to the internal standard.[3]
Logical Flow for NMR-based Structure Elucidation
Caption: Logical diagram for confirming cyclopropane ring position using NMR spectroscopy.
Conclusion: Selecting the Optimal Technique
The choice of method for confirming the position of a cyclopropane ring in a fatty acid depends on the specific research question, available instrumentation, and sample characteristics.
-
For rapid screening and non-destructive analysis of complex mixtures , NMR spectroscopy is the method of choice, providing direct structural evidence.[5]
-
For high-sensitivity quantitative analysis and when derivatization is feasible , GC-MS is a robust and reliable technique. The addition of a reductive ring-opening step provides unequivocal positional information.[12]
-
Chemical degradation methods , while historically important, are now largely superseded by these more advanced spectroscopic techniques due to their destructive nature and laborious protocols.
In many cases, a combination of both NMR and GC-MS will provide the most comprehensive and unambiguous characterization of cyclopropane fatty acids, leveraging the strengths of each technique for a complete structural and quantitative picture.[5] This dual approach is particularly valuable in complex biological samples where minor fatty acid isomers may be present.
References
- 1. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Ring location in cyclopropane fatty acid esters by a mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl cis-9,10-methylenehexadecanoate: A Safety and Operational Guide
This guide provides essential safety information and detailed procedures for the proper disposal of Methyl cis-9,10-methylenehexadecanoate (CAS No. 36254-90-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Key Safety and Physical Properties
While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1] The following table summarizes key quantitative data from safety data sheets.
| Property | Value | Source |
| CAS Number | 36254-90-7 | [2][3] |
| Molecular Formula | C₁₈H₃₄O₂ | [2][3] |
| Molecular Weight | 282.46 g/mol | [2] |
| Boiling Point | 192 °C (378 °F) at 5 hPa | |
| Density | 0.889 g/mL at 25 °C (77 °F) | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Oral LD50 (rat) | >5 g/kg | [4] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on a conservative approach derived from safety data sheet recommendations, prioritizing safety and environmental protection.
Materials Required:
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, and a lab coat.
-
Liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand).
-
Sealable, labeled waste container.
-
Access to a designated chemical waste disposal service.
Procedure:
-
Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety glasses, chemical-resistant gloves, and a lab coat.
-
Assess the Quantity: Determine the amount of this compound to be disposed of. While some sources suggest that very small quantities may be disposed of with household waste, it is best practice to treat all quantities as chemical waste.[1]
-
Absorb Liquid Waste: For liquid forms of the compound, carefully pour it onto a liquid-absorbent material. Ensure there is enough absorbent material to fully contain the liquid.
-
Package the Waste: Place the absorbent material containing the chemical into a sealable and appropriately labeled waste container. The label should clearly identify the contents as "this compound waste."
-
Clean the Area: Thoroughly clean the area where the disposal procedure was carried out.
-
Arrange for Professional Disposal: Store the sealed waste container in a designated chemical waste storage area. Arrange for pickup and disposal by a licensed chemical waste management company in accordance with local, state, and federal regulations.
-
Avoid Environmental Release: Do not allow the substance to enter sewers, surface water, or ground water, as it is considered slightly hazardous to aquatic environments.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl cis-9,10-methylenehexadecanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl cis-9,10-methylenehexadecanoate (CAS 36254-90-7). The following procedures ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from potential splashes or aerosols of the chemical. |
| Hand Protection | Chemical resistant gloves (e.g., nitrile, neoprene). Glove material should be impermeable to the substance. | Prevents direct skin contact with the chemical. It is important to note that no specific glove material has been universally recommended due to a lack of testing. |
| Body Protection | Long-sleeved laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation. Use a NIOSH-approved respirator if aerosols are generated or ventilation is poor. | Ensures respiratory safety in situations where inhalation exposure is possible. Good room ventilation or a fume hood is typically sufficient.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks and ensures procedural consistency.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that an appropriate spill kit with absorbent materials is readily accessible.
-
Verify that eye wash stations and safety showers are unobstructed and operational.
-
Don the required PPE as specified in the table above.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Unused Material : Dispose of the chemical in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials : Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a designated chemical waste container.[1]
-
Empty Containers : Dispose of empty containers as chemical waste, following institutional and regulatory guidelines.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
